Product packaging for 2-(azepan-1-yl)-5-fluoroaniline(Cat. No.:CAS No. 869943-96-4)

2-(azepan-1-yl)-5-fluoroaniline

Cat. No.: B1277131
CAS No.: 869943-96-4
M. Wt: 208.27 g/mol
InChI Key: BRZSYCIGSXBGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)-5-fluoroaniline is a chemical compound offered with a purity of 95% and is available for shipping . It is part of a class of substituted aniline derivatives that are recognized in modern heterocyclic chemistry as pivotal building blocks for drug discovery and materials science . The compound features a seven-membered azepane ring and a fluorine-substituted aniline, a scaffold combination that is of significant interest in synthetic and medicinal chemistry research . The azepane ring is a saturated nitrogen-containing heterocycle found in a variety of bioactive molecules and over 20 FDA-approved drugs, underscoring its therapeutic relevance . The primary application of this compound is as a versatile synthetic intermediate. It is typically synthesized via nucleophilic aromatic substitution (SNAr), where azepane reacts with a fluoronitrobenzene precursor, followed by reduction of the nitro group to an amine . This intermediate can undergo further functionalization; the primary amino group on the aniline ring is amenable to reactions like amide bond formation, making it a valuable precursor for constructing more complex molecular architectures . Researchers utilize this compound in the synthesis of diverse heterocyclic systems and highly functionalized aromatic compounds, exploring its potential in developing novel therapeutic agents . The integration of the fluorine atom, a common bioisostere, can influence the molecule's lipophilicity, metabolic stability, and bioavailability, making it a valuable scaffold for structure-activity relationship (SAR) studies in lead optimization campaigns . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17FN2 B1277131 2-(azepan-1-yl)-5-fluoroaniline CAS No. 869943-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azepan-1-yl)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZSYCIGSXBGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235739
Record name 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID001235739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869943-96-4
Record name 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869943-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-(azepan-1-yl)-5-fluoroaniline. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines known molecular information with predicted values generated from computational models. Detailed experimental protocols for the determination of these key properties are also provided to facilitate laboratory investigation.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and assessment in research and development. The molecular formula of the compound is C₁₂H₁₇FN₂ and it has a molecular weight of 208.28 g/mol . A summary of its known and predicted properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₂H₁₇FN₂Publicly available data
Molecular Weight208.28 g/mol Calculated
Melting PointPredicted: 45-95 °CComputational Prediction
Boiling PointPredicted: 320-360 °CComputational Prediction
Aqueous SolubilityPredicted: LowComputational Prediction
pKa (of the conjugate acid)Predicted: 4.5 - 5.5Computational Prediction
logPPredicted: 3.0 - 4.0Computational Prediction

Table 1: Summary of Physicochemical Properties of this compound

Experimental Protocols

To empirically determine the physicochemical properties of this compound, the following standard laboratory procedures are recommended.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[1][2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[3][4]

Method: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[1][2]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[3]

  • Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and completely liquefies are recorded as the melting range.[1][4]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Finely powder the This compound sample B Pack into a capillary tube (2-3 mm height) A->B C Place capillary tube in melting point apparatus D Heat slowly (1-2 °C/min) C->D E Record temperature at first liquid formation D->E F Record temperature at complete liquefaction E->F G Melting Point Range F->G

Figure 1: Experimental workflow for melting point determination.
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[6][7] It is a key physical constant for liquid compounds.

Method: Thiele Tube Method

  • Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube (fusion tube).[8]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[6][8]

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[9]

  • Heating: The side arm of the Thiele tube is gently heated, which induces convection currents for uniform heating.[6]

  • Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has equaled the atmospheric pressure.[8][9]

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Place liquid sample in a fusion tube B Invert a sealed capillary tube into the liquid A->B C Attach to thermometer and place in Thiele tube D Heat the side arm of the Thiele tube C->D E Observe for a continuous stream of bubbles D->E F Record the temperature E->F G Boiling Point F->G

Figure 2: Experimental workflow for boiling point determination.
Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution in the body. The "General Solubility Equation" (GSE) can be used for estimation, which utilizes the melting point and the octanol-water partition coefficient.[10][11]

Method: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of water or a relevant buffer solution in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

SolubilityWorkflow cluster_prep Equilibration cluster_analysis Analysis cluster_result Result A Add excess compound to a known volume of water B Agitate at constant temperature for 24-48h A->B C Separate solid and liquid phases D Analyze the concentration of the supernatant (HPLC/UV-Vis) C->D E Aqueous Solubility D->E

Figure 3: Experimental workflow for aqueous solubility determination.
pKa Determination

The pKa value indicates the strength of an acid or a base. For an amine, the pKa of its conjugate acid is typically reported.[13] This value is crucial for understanding the ionization state of the compound at different physiological pH values.

Method: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by analyzing the pH at the half-equivalence point.

pKaWorkflow cluster_titration Titration cluster_analysis Data Analysis cluster_result Result A Dissolve known concentration of compound B Titrate with a standardized strong acid A->B C Measure pH after each titrant addition B->C D Plot pH vs. volume of titrant E Determine pKa from the half-equivalence point D->E F pKa Value E->F

Figure 4: Experimental workflow for pKa determination.
logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Method: Shake-Flask Method

  • Solvent Saturation: Equal volumes of 1-octanol and water (or a pH 7.4 buffer) are mixed and allowed to saturate each other.[14]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.[15]

  • Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.[16]

  • Quantification: The concentration of the compound in both the 1-octanol and the aqueous phases is determined using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).[17]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.[15]

logPWorkflow cluster_partition Partitioning cluster_analysis Analysis & Calculation cluster_result Result A Prepare pre-saturated 1-octanol and water B Dissolve compound in one phase and mix with the other A->B C Shake to equilibrate and allow phases to separate B->C D Measure concentration in both 1-octanol and aqueous phases E Calculate logP = log([octanol]/[aqueous]) D->E F logP Value E->F

Figure 5: Experimental workflow for logP determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for scientific and research applications. While direct experimental data is currently sparse, the presented predicted values offer a valuable starting point for further investigation. The detailed experimental protocols and workflows outlined herein provide a clear path for the empirical determination of these critical parameters, enabling a more complete characterization of this compound for drug discovery and development endeavors.

References

Technical Whitepaper: An Examination of 2-(Azepan-1-yl)-5-fluoroaniline and its Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide addresses this information gap by providing a comprehensive overview of structurally similar and commercially available analogs. The primary analogs discussed are 2-(azepan-1-yl)-5-(trifluoromethyl)aniline and the parent compound 2-fluoroaniline . The data and experimental protocols presented for these analogs can serve as a valuable reference point for researchers and drug development professionals interested in the synthesis and potential applications of novel fluoroaniline derivatives.

Introduction

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a fluorine atom to the aniline ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the synthesis, properties, and safety considerations of fluoroaniline derivatives, with a specific interest in the potential characteristics of 2-(azepan-1-yl)-5-fluoroaniline. By examining its close analogs, we can infer potential synthetic routes and handling protocols.

Physicochemical and Structural Data

The structural characteristics and physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing synthetic pathways. The following tables summarize the available data for this compound and its key analogs.

Table 1: Structural and Chemical Identity
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Canonical SMILES
This compoundNot AssignedC₁₂H₁₇FN₂208.28C1CCN(CC1)C2=C(C=C(C=C2)F)N
2-(azepan-1-yl)-5-(trifluoromethyl)aniline858126-26-8[1]C₁₃H₁₇F₃N₂[1]258.28[1]C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N
2-Fluoroaniline348-54-9[2]C₆H₆FN[2]111.12[3][4]C1=CC=C(C(=C1)N)F[4]
Table 2: Physicochemical Properties
Property2-(azepan-1-yl)-5-(trifluoromethyl)aniline2-Fluoroaniline
Physical State SolidLiquid[2][3]
Appearance -Light yellow liquid[2]
Melting Point --29 °C[2][5]
Boiling Point -182-183 °C[5][6]
Density -1.151 g/mL at 25 °C[5][6]
Solubility -Insoluble in water; soluble in ethanol and ether[2][6]
Flash Point -61 °C[2]
Vapor Pressure -1 hPa at 20 °C[5][7]

Theoretical Synthesis and Experimental Workflow

While a specific, validated synthesis protocol for this compound is not published, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common method for the synthesis of N-aryl amines is the Buchwald-Hartwig amination.[8][9] This palladium-catalyzed cross-coupling reaction is widely used for the formation of carbon-nitrogen bonds.[8][9]

An alternative approach is through nucleophilic aromatic substitution (SNAr), where the fluorine atom on a highly electron-deficient aromatic ring is displaced by a nucleophile, in this case, the secondary amine azepane.[10][11]

The following diagram illustrates a theoretical workflow for the synthesis of this compound via a Buchwald-Hartwig amination.

theoretical_synthesis_workflow cluster_materials Reagents and Catalysts reagents Starting Materials: - 2-Bromo-4-fluoroaniline - Azepane reaction_conditions Reaction Conditions: - Inert Atmosphere (N₂ or Ar) - Heat (e.g., 80-110 °C) reagents->reaction_conditions pd_catalyst Palladium Catalyst: - Pd₂(dba)₃ - Buchwald Ligand (e.g., XPhos) pd_catalyst->reaction_conditions base Base: - NaOtBu or K₂CO₃ base->reaction_conditions solvent Solvent: - Toluene or Dioxane solvent->reaction_conditions workup Aqueous Workup: - Extraction with organic solvent - Washing with brine reaction_conditions->workup Reaction purification Purification: - Column Chromatography workup->purification Crude Product product Final Product: This compound purification->product Purified Product

Caption: Theoretical workflow for the synthesis of this compound.

General Experimental Protocol for Buchwald-Hartwig Amination

The following is a general, hypothetical protocol for the synthesis of the target compound, which would require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide).

  • Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Anhydrous solvent (e.g., toluene) is added, followed by 2-bromo-4-fluoroaniline and azepane.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for a specified time (e.g., 12-24 hours), with reaction progress monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

Safety and Handling

Detailed safety information for this compound is not available. However, based on its structural components, it should be handled with caution. The safety profiles of 2-fluoroaniline and other trifluoromethylanilines provide a basis for risk assessment.

Table 3: Hazard Information for Analogs
Hazard2-Fluoroaniline2-(Trifluoromethyl)aniline
GHS Pictograms Flammable, Corrosive, Acute Toxic, Health Hazard, Environmental HazardFlammable, Acute Toxic, Irritant, Health Hazard, Environmental Hazard
Hazard Statements Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long lasting effects.[3]Combustible material. Toxic and/or corrosive. Inhalation, ingestion, or skin contact may cause severe injury or death.[12]
Precautionary Statements Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[3][13]Avoid any skin contact. Keep victim calm and warm.[12]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]

Potential Applications and Future Directions

While no specific biological activities have been reported for this compound, its structural motifs are present in compounds with a range of pharmacological effects. The fluoroaniline moiety is a key component in various kinase inhibitors and other therapeutic agents. The azepane ring can influence solubility and cell permeability.

Future research on this and similar compounds would involve:

  • Synthesis and Characterization: Development of a reliable and scalable synthetic route and full characterization of the compound's properties.

  • Biological Screening: Screening against a panel of biological targets, such as kinases, ion channels, or G-protein coupled receptors, to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to establish SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has provided a comprehensive overview based on available data for analogs of this compound. While information on the target compound is scarce, the data on 2-(azepan-1-yl)-5-(trifluoromethyl)aniline and 2-fluoroaniline offer valuable insights for researchers and professionals in the field of drug discovery and development. The proposed synthetic workflow and safety recommendations provide a solid foundation for the future investigation of this and other novel fluoroaniline derivatives. As with any new chemical entity, thorough characterization and safety evaluation are paramount before its use in further research and development.

References

Technical Guide: Spectroscopic Data of 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific databases and literature has revealed no experimentally determined spectroscopic data (NMR, IR, MS) for 2-(azepan-1-yl)-5-fluoroaniline. The information presented herein is based on predicted data and generalized experimental protocols.

Introduction

This technical guide provides an overview of the predicted spectroscopic properties of this compound. Due to the absence of published experimental data, this document offers theoretical data to aid researchers in the potential identification and characterization of this compound. Furthermore, it outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic molecules.

Compound Information:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₇FN₂
Molecular Weight 208.28 g/mol
CAS Number Not assigned

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using computational models and should be used as a reference for comparison with experimental data once it becomes available.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 6.7 - 6.9m1HAromatic CH
~ 6.5 - 6.7m2HAromatic CH
~ 3.6 (broad s)s2H-NH₂
~ 3.0 - 3.2t4H-N-CH₂- (azepane ring)
~ 1.7 - 1.9m4H-CH₂- (azepane ring)
~ 1.5 - 1.7m4H-CH₂- (azepane ring)
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 155 - 158 (d)C-F
~ 140 - 142C-NH₂
~ 130 - 132C-N (azepane)
~ 115 - 117 (d)Aromatic CH
~ 110 - 112 (d)Aromatic CH
~ 105 - 107 (d)Aromatic CH
~ 50 - 52-N-CH₂- (azepane ring)
~ 27 - 29-CH₂- (azepane ring)
~ 26 - 28-CH₂- (azepane ring)
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3450 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)
~ 3050 - 3000MediumAromatic C-H stretch
~ 2950 - 2850StrongAliphatic C-H stretch
~ 1620 - 1580StrongN-H bend (scissoring) and C=C stretch (aromatic)
~ 1500 - 1450MediumC=C stretch (aromatic)
~ 1250 - 1200StrongC-N stretch (aromatic amine) and C-F stretch
~ 1100 - 1000MediumC-N stretch (aliphatic amine)
Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
208100[M]⁺ (Molecular Ion)
19340[M - CH₃]⁺
18030[M - C₂H₄]⁺
16525[M - C₃H₇]⁺
13560[M - C₅H₁₀N]⁺
10950[C₆H₄FN]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the sample's solubility.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid or liquid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet - for solids):

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Procedure:

  • Sample Preparation:

    • For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

    • For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, water).

  • Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a soft ionization technique often used for LC-MS, which typically keeps the molecular ion intact.

  • Data Acquisition:

    • Inject the sample into the chromatograph. The compound will be separated from any impurities before entering the mass spectrometer.

    • The mass spectrometer will scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments. The specific m/z range will depend on the expected molecular weight of the compound.

Workflow for Compound Characterization

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized or isolated chemical compound.

G Workflow for Spectroscopic Characterization of a Novel Compound cluster_synthesis Synthesis / Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Compound Synthesis or Isolation Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework Purification->NMR Data_Integration Integrate Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Proposed_Structure Propose Chemical Structure Data_Integration->Proposed_Structure Confirmation Structure Confirmation (e.g., X-ray Crystallography, Synthesis of Derivatives) Proposed_Structure->Confirmation Final_Structure Final Characterized Structure Confirmation->Final_Structure

Caption: General workflow for the characterization of a chemical compound.

References

A Technical Guide to the Solubility and Stability of 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the aqueous solubility and chemical stability of the novel small molecule, 2-(azepan-1-yl)-5-fluoroaniline. While specific experimental data for this compound is not publicly available, this document outlines established experimental protocols, including the shake-flask method for solubility and forced degradation studies for stability, which are industry standards for characterizing drug candidates. This guide is intended to provide a foundational framework for researchers to design and execute robust experimental plans for the evaluation of this compound.

Introduction

This compound is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its development as a potential therapeutic agent. Poor aqueous solubility can impede formulation development and lead to low bioavailability, while chemical instability can result in the loss of potency and the formation of potentially toxic degradation products. This guide details the standard experimental procedures for assessing these key attributes.

Solubility Assessment

Aqueous solubility is a fundamental physicochemical property that influences a drug's absorption and distribution. The following section details a standard protocol for determining the thermodynamic solubility of this compound.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile of this compound in various aqueous media. These values are for illustrative purposes to guide researchers in data presentation.

Solvent/Medium pH Temperature (°C) Illustrative Solubility (µg/mL)
Deionized Water7.02515.2
Phosphate Buffered Saline (PBS)7.43725.8
Simulated Gastric Fluid (SGF)1.237> 500
Simulated Intestinal Fluid (SIF)6.83730.5
Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1][2]

Objective: To determine the equilibrium solubility of this compound in a specified aqueous medium.

Materials:

  • This compound (solid)

  • Selected aqueous media (e.g., deionized water, PBS)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • After shaking, allow the vials to stand to let undissolved solids settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.[3][4]

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Stability Assessment

Stability testing is crucial for identifying potential degradation pathways and establishing a stable formulation. Forced degradation studies are conducted to accelerate the degradation of a compound under various stress conditions.[5][6]

Illustrative Stability Data (Forced Degradation)

The following table provides an example of how to present data from a forced degradation study of this compound. The percentage of degradation is hypothetical.

Stress Condition Reagent/Condition Time (hours) Illustrative Degradation (%) Number of Degradants Observed
Acid Hydrolysis0.1 M HCl2412.52
Base Hydrolysis0.1 M NaOH248.21
Oxidation3% H₂O₂2418.73
Thermal60°C485.11
PhotolyticICH Q1B Option 2-22.34
Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Temperature-controlled oven

  • Photostability chamber compliant with ICH Q1B guidelines[7][8]

  • HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain the solution at room temperature or an elevated temperature for a set duration. Neutralize the solution prior to analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to a high temperature (e.g., 60°C) in a temperature-controlled oven for a specified time.

  • Photostability: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines, which specify exposure to not less than 1.2 million lux hours and 200 watt hours per square meter of near-ultraviolet radiation.[7][8] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment A Prepare Supersaturated Solution B Equilibrate (Shake-Flask) A->B C Sample and Filter B->C D Quantify by HPLC C->D End End: Physicochemical Profile D->End E Prepare Stock Solution F Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) E->F G Analyze by Stability-Indicating HPLC F->G H Identify and Quantify Degradants G->H H->End Start Start: Characterization of This compound Start->A Start->E

Caption: Workflow for determining the solubility and stability of a compound.

Logical Relationship in Drug Development

G Solubility Solubility Absorption Absorption Solubility->Absorption Stability Stability ShelfLife Shelf-Life Stability->ShelfLife Bioavailability Bioavailability Absorption->Bioavailability Formulation Formulation Development Bioavailability->Formulation ShelfLife->Formulation

Caption: Relationship between solubility, stability, and drug development.

References

A Technical Guide to the Potential Medicinal Chemistry Applications of the 2-(Azepan-1-yl)-5-fluoroaniline Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile. The compound 2-(azepan-1-yl)-5-fluoroaniline, while not extensively documented in current literature, presents a compelling scaffold for drug discovery. It combines two moieties of significant interest: a fluoroaniline core and a saturated seven-membered azepane ring. This technical guide will explore the potential applications of this scaffold by dissecting the established roles of its constituent parts in medicinal chemistry. We will delve into the physicochemical and pharmacological advantages conferred by both the fluoroaniline and azepane groups, propose hypothetical therapeutic targets, provide generalized experimental protocols for synthesis and evaluation, and present data on related structures to underscore the potential of this compound class.

The Fluoroaniline Moiety: A Privileged Scaffold in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and physicochemical properties.[1] The fluorine atom, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][2] The fluoroaniline moiety, in particular, serves as a versatile building block in numerous approved drugs and clinical candidates, often acting as a key pharmacophore for interaction with biological targets.

Key Attributes of the Fluoroaniline Moiety:

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom reduces the basicity (pKa) of the aniline nitrogen. This can be crucial for optimizing interactions with target proteins and improving oral bioavailability by altering ionization states at physiological pH.

  • Enhanced Metabolic Stability: Fluorine substitution at positions susceptible to oxidative metabolism (e.g., para-position) can block these sites, thereby increasing the metabolic half-life of a drug.[1]

  • Increased Binding Affinity: The polar C-F bond can participate in favorable dipole-dipole interactions or form hydrogen bonds with protein backbones or side chains, enhancing binding affinity and potency.

  • Improved Membrane Permeability: Selective fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2]

Fluoroanilines are integral components of many kinase inhibitors, where the aniline nitrogen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.

Table 1: Examples of Biologically Active Fluoroaniline Derivatives
Compound Class/ExampleTarget(s)Biological Activity/Significance
Fluoro-substituted QuinonesB-raf proteinA derivative, 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[3][4]benzoquinone, showed potent cytotoxicity against A375 melanoma cells with an LC50 of 12.25 µg/mL.[5]
(E)-6-chloro-5-fluoro-2-styryl-1H-benzo[d]imidazole DerivativesNot SpecifiedSynthesized and showed moderate antimicrobial and in vitro anti-inflammatory activity.[6]
4-FluoroanilineIntermediateA crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, valued for the enhanced reactivity and unique properties it imparts.[7][8]

The Azepane Ring: A Scaffold for Diverse Therapeutic Targets

The azepane ring, a seven-membered saturated heterocycle, is a structural feature found in over 20 FDA-approved drugs.[9] Its conformational flexibility and ability to project substituents in diverse vectors make it a valuable scaffold for optimizing ligand-receptor interactions. Azepane-based compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[3][9]

Key Attributes of the Azepane Moiety:

  • Structural Diversity: The non-planar, flexible nature of the azepane ring allows it to adopt various low-energy conformations, enabling it to fit into complex binding pockets.

  • Improved Physicochemical Properties: As a saturated heterocycle, it can increase the three-dimensional character (sp3 content) of a molecule, which is often correlated with improved solubility, metabolic stability, and overall clinical success.

  • Versatile Substitution: The nitrogen atom and multiple carbon positions can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Table 2: Examples of FDA-Approved Drugs Containing an Azepane Moiety
Drug NameTherapeutic AreaMechanism of Action
Benazepril AntihypertensiveAngiotensin-Converting Enzyme (ACE) Inhibitor
Lenacapavir Antiviral (HIV)HIV-1 Capsid Inhibitor
Gefitinib AnticancerEGFR Tyrosine Kinase Inhibitor
Bazedoxifene OsteoporosisSelective Estrogen Receptor Modulator (SERM)

Synergistic Potential and Hypothetical Applications of this compound

The combination of the fluoroaniline and azepane moieties within a single scaffold suggests significant potential for developing novel therapeutics, particularly in the realm of kinase inhibition. The fluoroaniline portion can serve as the "hinge-binding" element, while the azepane ring can occupy a hydrophobic pocket and provide vectors for further optimization to enhance potency and selectivity.

Hypothetical Target: Tyrosine Kinases in Oncology

Many receptor tyrosine kinases (e.g., EGFR, VEGFR, TrkA/B/C) are validated targets in oncology.[10] A molecule based on the this compound scaffold could be designed to be a Type I or Type II kinase inhibitor.

Below is a conceptual diagram of a generic tyrosine kinase signaling pathway that could be targeted.

G Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates ADP ADP Dimerization->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Phosphorylates ATP ATP ATP->Dimerization Provides P Inhibitor This compound Scaffold (Hypothetical Inhibitor) Inhibitor->Dimerization Blocks ATP Binding Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to

Caption: Hypothetical Tyrosine Kinase Signaling Pathway Inhibition.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methodologies for N-arylation of amines.

Reaction Scheme:

1,2-Difluoro-4-nitrobenzene + Azepane → 1-(5-Fluoro-2-nitrophenyl)azepane 1-(5-Fluoro-2-nitrophenyl)azepane → this compound

Step 1: Nucleophilic Aromatic Substitution

  • Materials: 1,2-difluoro-4-nitrobenzene, Azepane, Potassium Carbonate (K₂CO₃), Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMSO, add azepane (1.1 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the mixture to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, 1-(5-fluoro-2-nitrophenyl)azepane, by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Materials: 1-(5-fluoro-2-nitrophenyl)azepane, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • To a suspension of 1-(5-fluoro-2-nitrophenyl)azepane (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (5.0 eq) and ammonium chloride (1.5 eq).

    • Heat the mixture to reflux (approx. 80 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 2-4 hours).

    • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, this compound. Further purification may be performed by column chromatography if necessary.

General Protocol for a Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a generalized time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (IC₅₀) of a test compound.

  • Materials: Kinase of interest, Europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, test compound (e.g., this compound), assay buffer.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

    • In a 384-well microplate, add the test compound dilutions.

    • Add a pre-mixed solution of the kinase and the Eu-labeled antibody to all wells.

    • Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram illustrates a typical workflow for the discovery and initial evaluation of a novel small molecule inhibitor.

G Start Scaffold Design (this compound) Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochem Biochemical Assay (e.g., Kinase Binding, IC50) Purification->Biochem Cellular Cell-Based Assay (e.g., Anti-proliferation, p-STAT) Biochem->Cellular Active? SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Optimization Lead Optimization SAR->Optimization Iterate End Preclinical Candidate SAR->End Potent & Selective? Optimization->Synthesis

Caption: Drug Discovery Workflow for a Novel Scaffold.

Conclusion

References

The Biological Landscape of 2-(Azepan-1-yl)-5-fluoroaniline Derivatives: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to address unmet medical needs. While the incorporation of a fluorine atom and an aniline core are common strategies in medicinal chemistry to enhance pharmacological properties, a comprehensive review of the scientific literature and patent databases reveals a significant knowledge gap concerning the biological activities of 2-(azepan-1-yl)-5-fluoroaniline derivatives. Despite extensive searches, no specific data on the biological evaluation, experimental protocols, or associated signaling pathways for this particular class of compounds are publicly available.

The absence of published research on this compound derivatives indicates that this chemical space remains largely unexplored. This presents both a challenge and an opportunity for the drug discovery community. The challenge lies in the lack of foundational data to guide research efforts. However, the opportunity resides in the potential for discovering novel biological activities and mechanisms of action associated with this unique structural motif.

The Rationale for Interest: A Hypothetical Exploration

The structural features of this compound suggest several avenues for potential biological activity. The fluoroaniline moiety is a well-established pharmacophore found in numerous approved drugs, contributing to improved metabolic stability, binding affinity, and bioavailability. The azepane ring, a seven-membered saturated heterocycle, offers a flexible and lipophilic substituent that can influence receptor binding and pharmacokinetic profiles.

Based on the activities of structurally related compounds, one could hypothesize potential applications for this compound derivatives in several therapeutic areas:

  • Oncology: Fluoroaniline derivatives have been investigated as kinase inhibitors and cytotoxic agents. The specific substitution pattern of the target compounds could confer selectivity for particular cancer-related targets.

  • Central Nervous System (CNS) Disorders: The lipophilicity imparted by the azepane ring might facilitate blood-brain barrier penetration, making these compounds candidates for neurological targets.

  • Infectious Diseases: Aniline derivatives have a history of investigation as antimicrobial agents.

A Call for Future Investigation: Forging a Path Forward

Given the current void in the scientific literature, a systematic investigation into the biological activities of this compound derivatives is warranted. A logical starting point would be the synthesis of a focused library of these compounds with variations in the aniline ring and azepane moiety.

A proposed workflow for such an investigation is outlined below:

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Hit Identification & Validation cluster_3 Mechanism of Action Studies Synthesis Synthesis of This compound Derivative Library Purification Purification & Structural Characterization (NMR, MS, etc.) Synthesis->Purification Cell_Viability Broad Panel Cell Viability Assays (e.g., NCI-60) Purification->Cell_Viability Target_Assays Target-Based Screening (e.g., Kinase, GPCR panels) Purification->Target_Assays Antimicrobial Antimicrobial Susceptibility Testing Purification->Antimicrobial Hit_ID Hit Identification Cell_Viability->Hit_ID Target_Assays->Hit_ID Antimicrobial->Hit_ID Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_ID->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Selectivity->Pathway_Analysis Target_Deconvolution Target Deconvolution Studies Pathway_Analysis->Target_Deconvolution

A Technical Guide to Substituted Fluoroanilines: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of substituted fluoroanilines, a critical class of compounds in modern medicinal chemistry and materials science. This document details their synthesis, physicochemical properties, and notable applications, with a particular focus on their role in the development of targeted cancer therapies.

Core Concepts: The Significance of Fluorine Substitution

The strategic incorporation of fluorine atoms into aniline scaffolds profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. The high electronegativity of fluorine can alter the pKa of the amino group, affecting its ionization state at physiological pH. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the in vivo half-life of drug candidates. These unique characteristics have made substituted fluoroanilines invaluable building blocks in the design of novel therapeutics.

Physicochemical and Spectroscopic Data of Fluoroaniline Isomers

The following tables summarize key quantitative data for the three primary isomers of fluoroaniline, providing a comparative reference for researchers.

Table 1: Physicochemical Properties of Fluoroaniline Isomers

Property2-Fluoroaniline3-Fluoroaniline4-Fluoroaniline
CAS Number 348-54-9[1]372-19-0[2]371-40-4[3]
Molecular Formula C6H6FN[1]C6H6FN[2]C6H6FN[3]
Molecular Weight 111.12 g/mol [4]111.12 g/mol [5]111.12 g/mol [6]
Boiling Point 182-183 °C[7]186 °C[8]187 °C[9]
Melting Point -29 °C[1]-2 °C[8]-1.9 °C[3]
Density 1.151 g/mL at 25 °C[7]1.156 g/mL at 25 °C[8]1.173 g/mL at 25 °C[9]
Refractive Index (n20/D) 1.544[7]1.542[8]1.539[9]
pKa (conjugate acid) 3.2 at 25 °C[4]3.5 at 25 °C[2]4.65 at 25 °C[6]
Water Solubility 17 g/L[10]8 g/L (calculated)[2]33 g/L at 20 °C[6]

Table 2: Spectroscopic Data of Fluoroaniline Isomers

Isomer1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
2-Fluoroaniline 3.68 (s, 2H), 6.77 (d, J=8 Hz, 2H), 6.89 (t, J=7.3 Hz, 1H), 7.28 (t, J=7.3 Hz, 2H)[11]115.24, 118.76, 129.43, 146.59[11]Data not readily available in a comparable format
3-Fluoroaniline 7.06 (t, 1H), 6.56-6.23 (m, 3H), 3.64 (s, 2H)[12]Data not readily available in a comparable formatData not readily available in a comparable format
4-Fluoroaniline 3.60 (s, 2H), 6.62 (dd, J=8.6, 4.5 Hz, 2H), 6.89 (t, J=8.0 Hz, 2H)[11]115.69 (d, J=22.4 Hz), 116.10 (d, J=7.6 Hz), 142.57 (d, J=2.0 Hz), 156.38 (d, J=235.2 Hz)[11]Data not readily available in a comparable format

Experimental Protocols: Synthesis of Substituted Fluoroanilines and Derivatives

The synthesis of substituted fluoroanilines typically involves the reduction of the corresponding fluorinated nitroaromatics. Below are representative experimental protocols for the synthesis of a generic substituted fluoroaniline and the drug Sorafenib, which features a substituted fluoroaniline moiety.

General Synthesis of a Substituted Fluoroaniline via Catalytic Hydrogenation

This procedure outlines a common method for the reduction of a substituted fluoronitrobenzene to the corresponding fluoroaniline.

Workflow for the Synthesis of a Substituted Fluoroaniline

G reagents Substituted Fluoronitrobenzene, Catalyst (e.g., Pd/C), Solvent (e.g., Methanol) reactor Hydrogenation Reactor reagents->reactor reaction Reaction under H2 pressure (e.g., 2-4 MPa) at elevated temperature (e.g., 60-120 °C) for 2-5 hours reactor->reaction filtration Filtration to remove catalyst reaction->filtration purification Purification by distillation or chromatography filtration->purification product Substituted Fluoroaniline purification->product G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, and Angiogenesis Transcription->Proliferation Vemurafenib Vemurafenib (contains fluoroaniline) Vemurafenib->BRAF Inhibits G cluster_0 RAF/MEK/ERK Pathway cluster_1 RTK Signaling cluster_2 PI3K/AKT/mTOR Pathway RAS RAS RAF RAF Kinases RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellGrowth Cell Growth and Survival ERK->CellGrowth VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis PI3K PI3K PDGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellGrowth Sorafenib Sorafenib (contains fluoroaniline) Sorafenib->RAF Inhibits Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits

References

Safety and Handling Guidelines for 2-(azepan-1-yl)-5-fluoroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of safety and handling guidelines for 2-(azepan-1-yl)-5-fluoroaniline based on available data for this compound and structurally related aromatic amines. Due to the limited specific data for this compound, these guidelines should be considered as a starting point for a thorough risk assessment. All laboratory work should be conducted by trained personnel in a controlled environment.

Introduction

This compound is a substituted aniline derivative. Aromatic amines are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] While specific toxicological data for this compound is limited, the well-documented hazards of aniline and its derivatives necessitate a cautious approach to its handling.[3][4] This guide summarizes the known information and provides extrapolated safety and handling recommendations based on the broader class of aromatic amines.

Physicochemical Properties

PropertyThis compoundAniline (for comparison)2-Fluoroaniline (for comparison)
Molecular Formula C12H17FN2C6H7NC6H6FN
Molecular Weight 208.28 g/mol 93.13 g/mol 111.12 g/mol [5]
Appearance Not specifiedColorless to brown oily liquidClear liquid with a mild sweet odor[5]
Melting Point Not specified-6 °C-19.3 °F[5]
Boiling Point Not specified184.1 °C347 °F at 760 mmHg[5]
Flash Point Not specified70 °C140 °F[5]
Solubility Not specifiedSoluble in waterSinks in and mixes slowly with water[5]

Hazard Identification and Toxicological Profile

Aromatic amines, as a class, are known for their potential toxicity.[3] The primary hazards associated with aniline and its derivatives include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6][7]

  • Carcinogenicity: Aniline is classified as a Group 2A carcinogen (probably carcinogenic to humans) by the IARC.[8] Many aniline derivatives are known or suspected carcinogens.[3]

  • Methemoglobinemia: A key toxic effect of many aromatic amines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[3]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[6][7]

  • Organ Toxicity: Long-term exposure may cause damage to organs, particularly the spleen.[8]

The toxicity of substituted anilines can be influenced by the nature and position of the substituents on the aromatic ring.[9][10]

Metabolic Activation and Carcinogenicity

The carcinogenicity of aromatic amines is linked to their metabolic activation in the body. The primary route involves N-oxidation by cytochrome P450 enzymes to form N-hydroxylamines. These intermediates can be further activated to reactive electrophiles that can bind to DNA, leading to mutations and potentially cancer.[11][12][13]

Metabolic_Activation_of_Aromatic_Amines N_Hydroxylamine N_Hydroxylamine N_Hydroxylamine_2 N_Hydroxylamine_2 Reactive_Electrophile Reactive_Electrophile Reactive_Electrophile_2 Reactive_Electrophile_2

Safety and Handling Precautions

Given the potential hazards, strict safety protocols must be followed when handling this compound and other aromatic amines.

Engineering Controls
  • Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[14]

  • Containment: For highly hazardous operations, a glove box may be necessary.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton. Nitrile gloves may offer limited protection and should be changed frequently.[15]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.[14]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Hygiene Practices
  • Avoid inhalation, ingestion, and contact with skin and eyes.[16]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[16]

  • Do not eat, drink, or smoke in the laboratory.[6]

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[15] Keep containers tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Aromatic amine waste is typically considered hazardous.

Emergency Procedures

Emergency_Procedures cluster_spill Chemical Spill cluster_exposure Personal Exposure Start Emergency Event Spill_Small Small Spill Start->Spill_Small Spill Spill_Large Large Spill Start->Spill_Large Spill Inhalation Inhalation Start->Inhalation Exposure Skin_Contact Skin Contact Start->Skin_Contact Exposure Eye_Contact Eye Contact Start->Eye_Contact Exposure Ingestion Ingestion Start->Ingestion Exposure Absorb Absorb Spill_Small->Absorb Use inert absorbent material Evacuate Evacuate Spill_Large->Evacuate Evacuate area Fresh_Air Fresh_Air Inhalation->Fresh_Air Move to fresh air Wash_Skin Wash_Skin Skin_Contact->Wash_Skin Wash with soap and water for 15 min Rinse_Eyes Rinse_Eyes Eye_Contact->Rinse_Eyes Rinse with water for 15 min Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth Rinse mouth, do NOT induce vomiting Collect Collect Absorb->Collect Collect and place in sealed container for disposal Notify_EHS Notify_EHS Evacuate->Notify_EHS Notify Emergency Services Seek_Medical_Attention Seek Immediate Medical Attention Fresh_Air->Seek_Medical_Attention Seek medical attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Experimental Protocols for Safety Assessment

Due to the lack of specific data, a tiered approach to toxicity testing is recommended for this compound.

In Vitro Toxicity Assays
  • Ames Test (Bacterial Reverse Mutation Assay):

    • Objective: To assess the mutagenic potential of the compound.

    • Methodology: Various strains of Salmonella typhimurium and Escherichia coli are exposed to different concentrations of the test substance, with and without metabolic activation (S9 fraction). The number of revertant colonies is counted and compared to a negative control. An increase in revertant colonies indicates mutagenic potential.

  • In Vitro Micronucleus Test:

    • Objective: To detect chromosomal damage.

    • Methodology: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are treated with the test substance. After an appropriate incubation period, the cells are harvested, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is determined.

Acute Toxicity Studies

Should in vitro tests indicate potential toxicity, limited in vivo studies may be warranted.

  • Acute Oral Toxicity - Up-and-Down-Procedure (OECD TG 425): [17]

    • Objective: To determine the acute oral lethal dose (LD50).

    • Methodology: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This sequential dosing allows for an estimation of the LD50 with a reduced number of animals compared to traditional methods.[17] Observations for signs of toxicity are made for up to 14 days.

Toxicity_Testing_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing (if necessary) Start Toxicity Assessment of This compound Ames Ames Test (Mutagenicity) Start->Ames Micronucleus In Vitro Micronucleus Test (Chromosomal Damage) Start->Micronucleus Decision Positive Result in In Vitro Tests? Ames->Decision Micronucleus->Decision Acute_Oral_Toxicity Acute Oral Toxicity (OECD TG 425) End Hazard Characterization Acute_Oral_Toxicity->End Characterize Acute Toxicity Decision->Acute_Oral_Toxicity Yes Decision->End No

Conclusion

While specific safety data for this compound is not publicly available, its structural similarity to other hazardous aromatic amines warrants a high degree of caution during handling. The information and guidelines presented in this technical guide, derived from data on analogous compounds, are intended to assist researchers, scientists, and drug development professionals in establishing safe laboratory practices. A thorough, compound-specific risk assessment should always be performed before commencing any experimental work.

References

commercial suppliers of 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(azepan-1-yl)-5-fluoroaniline is a fluorinated aromatic amine containing a seven-membered azepane ring. Its structural motif suggests potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, plausible synthetic routes, and potential biological significance based on analogous structures. The information presented herein is intended to facilitate further research and development involving this compound.

Commercial Availability

In contrast, several structurally related analogs are commercially available and are listed in the table below for reference and comparison.

Compound NameCAS NumberNotes
2-(azepan-1-yl)-5-(trifluoromethyl)aniline858126-26-8Commercially available from various suppliers.
2-(azepan-1-yl)-5-chloroaniline710301-04-5Commercially available from various suppliers.[1]
2-(azepan-1-yl)-5-bromoanilineNot assignedListed in some chemical databases, but commercial availability is not confirmed.[2]

Synthesis of this compound

Given the lack of commercial sources, the synthesis of this compound is a necessary step for its investigation. A plausible and efficient synthetic approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction widely used for the formation of C-N bonds.

Proposed Synthetic Route: Buchwald-Hartwig Amination

The recommended synthetic pathway involves the coupling of a suitable aryl halide, such as 2-bromo-5-fluoroaniline, with azepane in the presence of a palladium catalyst and a phosphine ligand.

A general workflow for this synthesis is depicted below:

G reagents Reagents: - 2-bromo-5-fluoroaniline - Azepane - Pd catalyst (e.g., Pd2(dba)3) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) reaction_setup Reaction Setup: - Add reagents to a dry flask under inert atmosphere (N2 or Ar). reagents->reaction_setup heating Reaction: - Heat the mixture at a specified temperature (e.g., 100 °C) for a defined period (e.g., 12-24 h). reaction_setup->heating workup Work-up: - Cool the reaction mixture. - Dilute with an organic solvent. - Wash with water and brine. heating->workup purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification characterization Characterization: - Confirm the structure and purity using NMR, MS, and HPLC. purification->characterization

Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-bromo-5-fluoroaniline (1.0 equiv)

  • Azepane (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry, oven-dried Schlenk flask, add 2-bromo-5-fluoroaniline, Pd₂(dba)₃, and BINAP.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by azepane and sodium tert-butoxide.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Potential Applications and Biological Relevance

While the specific biological activity of this compound has not been reported, the structural motif is present in molecules with interesting pharmacological properties. Analogous compounds have been investigated as inhibitors of key therapeutic targets.

Glycine Transporter 1 (GlyT1) Inhibition

Derivatives of 2-(azepan-1-yl)aniline have been identified as inhibitors of the glycine transporter 1 (GlyT1).[3] GlyT1 is responsible for the reuptake of glycine in the central nervous system and is a target for the treatment of schizophrenia and other neurological disorders. Inhibition of GlyT1 increases synaptic glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors.

Mer/c-Met Dual Inhibition in Oncology

Recent studies have explored 2-substituted aniline pyrimidine derivatives as dual inhibitors of Mer and c-Met receptor tyrosine kinases.[4] Both Mer and c-Met are implicated in tumor growth, metastasis, and drug resistance in various cancers. Dual inhibition of these pathways presents a promising strategy for cancer therapy.

The potential involvement of a this compound derivative in a cancer-related signaling pathway is illustrated below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mer Mer Kinase PI3K PI3K Mer->PI3K cMet c-Met Kinase cMet->PI3K Ras Ras cMet->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Mer Inhibits Inhibitor->cMet Inhibits

Hypothetical signaling pathway inhibition by this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, which are calculated based on its chemical structure.

PropertyValue
Molecular FormulaC₁₂H₁₇FN₂
Molecular Weight208.28 g/mol
XLogP32.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass208.13757 g/mol
Monoisotopic Mass208.13757 g/mol
Topological Polar Surface Area29.2 Ų
Heavy Atom Count15

Conclusion

This compound represents a novel chemical entity with potential for further exploration in drug discovery and materials science. Although not commercially available, this guide provides a practical synthetic route to enable its synthesis and investigation. The structural similarity to known bioactive molecules, particularly inhibitors of GlyT1 and Mer/c-Met kinases, suggests promising avenues for future research into its pharmacological properties. This document serves as a foundational resource for researchers embarking on the study of this and related compounds.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed laboratory protocols for the synthesis of 2-(azepan-1-yl)-5-fluoroaniline, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction to form the key intermediate, 1-(4-fluoro-2-nitrophenyl)azepane, followed by the reduction of the nitro group to yield the final aniline product. This document offers comprehensive experimental procedures, data presentation in tabular format, and visual representations of the synthetic workflow.

Introduction

This compound is a synthetic intermediate that incorporates a fluoroaniline moiety and an azepane ring. Fluoroanilines are prevalent in pharmaceuticals due to the ability of the fluorine atom to modulate physicochemical properties such as metabolic stability and binding affinity. The azepane ring provides a seven-membered saturated heterocyclic scaffold, which can impart desirable conformational properties to drug candidates. The following protocols outline a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Synthesis Overview

The synthesis of this compound is accomplished in two sequential steps:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) - Formation of 1-(4-fluoro-2-nitrophenyl)azepane from 1,4-difluoro-2-nitrobenzene and azepane.

  • Step 2: Nitro Group Reduction - Conversion of 1-(4-fluoro-2-nitrophenyl)azepane to this compound via catalytic hydrogenation.

A visual representation of this synthetic workflow is provided below.

Synthesis_Workflow Start 1,4-Difluoro-2-nitrobenzene + Azepane Intermediate 1-(4-fluoro-2-nitrophenyl)azepane Start->Intermediate Step 1: SNAr Product This compound Intermediate->Product Step 2: Reduction Logical_Progression cluster_0 Step 1: Functional Group Introduction cluster_1 Step 2: Functional Group Transformation A Fluoronitrobenzene Precursor C Azepanyl-Fluoronitrobenzene Intermediate A->C B Azepane B->C D Azepanyl-Fluoronitrobenzene Intermediate E Final Product: This compound D->E Reduction of Nitro Group

Application Notes and Protocols: Synthesis of 2-(azepan-1-yl)-5-fluoroaniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the probable reaction mechanism and a generalized experimental protocol for the synthesis of 2-(azepan-1-yl)-5-fluoroaniline. This compound is synthesized via a Palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful and widely used method for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in pharmaceuticals and other bioactive molecules.[1][2] The protocol herein is based on established methodologies for the Buchwald-Hartwig amination of aryl halides with cyclic secondary amines.

Introduction

The formation of aryl amines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The Buchwald-Hartwig amination has emerged as a versatile and efficient method for constructing C(sp²)–N bonds, overcoming the limitations of traditional methods which often require harsh reaction conditions and exhibit limited substrate scope.[1] This reaction utilizes a palladium catalyst, typically in conjunction with a phosphine-based ligand, to couple an aryl halide or triflate with an amine in the presence of a base.[3] The synthesis of this compound from a suitable 2-halo-4-fluoroaniline and azepane serves as a practical example of this important transformation.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle centered around a palladium complex. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-4-fluoroaniline) in an oxidative addition step to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (azepane) coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-X pd0->pd_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(L_n)-NR'R'' pd_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. The specific conditions, including catalyst, ligand, base, and solvent, may require optimization for optimal yield and purity.

Materials:

  • 2-Bromo-4-fluoroaniline (or other suitable 2-halo-4-fluoroaniline)

  • Azepane

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a biaryl phosphine ligand)[2]

  • Sodium tert-butoxide (NaOtBu) or other suitable base (e.g., potassium phosphate)

  • Anhydrous toluene or other suitable solvent (e.g., dioxane)

  • Anhydrous, inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add the anhydrous solvent, followed by the 2-bromo-4-fluoroaniline and azepane.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table presents hypothetical yet plausible data for the synthesis of this compound based on typical Buchwald-Hartwig amination reactions.

ParameterValue
Starting Materials
2-Bromo-4-fluoroaniline1.0 mmol
Azepane1.2 mmol
Catalyst System
Palladium Precursor0.02 mmol (2 mol%)
Ligand0.04 mmol (4 mol%)
Base (NaOtBu)1.4 mmol
Reaction Conditions
Solvent (Toluene)5 mL
Temperature100 °C
Reaction Time12-24 h
Results
Product Yield (Isolated)75-90%
Purity (by HPLC)>95%

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification start Reaction Setup (Inert Atmosphere) add_reagents Addition of Reagents (Aryl Halide, Amine, Solvent) start->add_reagents reaction Heating and Stirring add_reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Quenching and Extraction monitoring->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for synthesis.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient route for the synthesis of this compound. The reaction is highly modular, and the conditions can be optimized by screening different catalysts, ligands, bases, and solvents to achieve high yields and purity. These application notes offer a foundational understanding and a practical starting point for researchers engaged in the synthesis of this and structurally related compounds.

References

Application Notes and Protocols for 2-(Azepan-1-yl)-5-fluoroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azepan-1-yl)-5-fluoroaniline is a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds with significant biological activity. Its unique electronic and steric properties, arising from the electron-withdrawing fluorine atom and the bulky, saturated azepane ring, make it a key component in the development of targeted therapeutics, including kinase inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyridopyrimidine derivatives, a core structure found in numerous approved and investigational drugs. The protocols provided are adapted from established synthetic routes for potent MEK inhibitors, demonstrating the utility of this building block in accessing medicinally relevant chemical space.

Key Applications

The primary application of this compound lies in its role as a nucleophile in cross-coupling reactions. The aniline moiety readily participates in reactions such as Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr), allowing for the formation of crucial carbon-nitrogen bonds. This makes it an ideal building block for the synthesis of:

  • Kinase Inhibitors: The 2-fluoroaniline scaffold is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions within the ATP-binding site of the target kinase. The azepane group can provide additional van der Waals interactions and modulate physicochemical properties such as solubility and metabolic stability.

  • Bioactive Heterocycles: The incorporation of the this compound moiety can significantly influence the biological activity of various heterocyclic systems due to its unique combination of lipophilicity and hydrogen bonding potential.

Experimental Protocols

Protocol 1: Synthesis of Pyridopyrimidine Derivatives via Nucleophilic Aromatic Substitution

This protocol details a method for the synthesis of a key intermediate in the preparation of MEK inhibitors, adapted from the synthesis of trametinib. The reaction involves the nucleophilic aromatic substitution of a chlorine atom on a pyridopyrimidine core with this compound.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
Pyridopyrimidine chloride precursorVariesVariesCommercial
This compound103995-23-9194.26Commercial
Palladium(II) acetate (Pd(OAc)2)3375-31-3224.50Commercial
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)161265-03-8578.68Commercial
Cesium carbonate (Cs2CO3)534-17-8325.82Commercial
1,4-Dioxane (anhydrous)123-91-188.11Commercial

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyridopyrimidine chloride precursor (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane to the flask to achieve a concentration of 0.1 M with respect to the pyridopyrimidine precursor.

  • Add cesium carbonate (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyridopyrimidine product.

Expected Yield:

Yields for this type of reaction are typically in the range of 60-85%, depending on the specific pyridopyrimidine precursor used.

Characterization Data (Hypothetical):

AnalysisExpected Result
1H NMR Characteristic signals for the aromatic protons of both the pyridopyrimidine core and the this compound moiety, as well as signals for the azepane ring protons.
13C NMR Resonances corresponding to the carbon atoms of the heterocyclic core and the aniline derivative.
LC-MS A peak corresponding to the mass of the expected product.
HRMS High-resolution mass spectrometry data confirming the elemental composition of the product.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway often targeted by molecules synthesized using this building block and a typical experimental workflow for the synthesis and evaluation of these compounds.

MEK_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Inhibitor derived from This compound Inhibitor->MEK

Caption: The RAS-RAF-MEK-ERK signaling pathway, a common target for cancer therapy.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation BuildingBlock This compound Coupling Buchwald-Hartwig or SNAr Coupling BuildingBlock->Coupling Precursor Pyridopyrimidine Precursor Precursor->Coupling Purification Purification (Chromatography) Coupling->Purification Product Final Product Purification->Product InVitro In Vitro Kinase Assay Product->InVitro CellBased Cell-Based Proliferation Assay InVitro->CellBased InVivo In Vivo Efficacy Studies (Animal Models) CellBased->InVivo

Caption: A general workflow for the synthesis and biological evaluation of kinase inhibitors.

Conclusion

This compound is a highly effective building block for the synthesis of complex, biologically active molecules. The provided protocol for its incorporation into a pyridopyrimidine scaffold highlights its utility in the development of kinase inhibitors. Researchers and drug development professionals can leverage this versatile building block to explore novel chemical space and design next-generation therapeutics. Careful optimization of reaction conditions and thorough characterization of products are essential for successful application in a research and development setting.

Application Notes and Protocols for N-Arylation Reactions with 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylated aromatic amines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of an aryl group to an aniline core can significantly modulate a molecule's pharmacological properties, including receptor affinity, metabolic stability, and bioavailability. This document provides a detailed protocol for the N-arylation of 2-(azepan-1-yl)-5-fluoroaniline, a valuable building block in drug discovery due to its unique electronic and steric properties. The presence of the fluorine atom and the bulky ortho-azepanyl group presents specific challenges and considerations for successful C-N bond formation.

The two most prominent and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] This note will detail generalized protocols for both methods, as specific literature for this substrate is limited. The Buchwald-Hartwig reaction is often favored for its milder conditions and broader substrate scope, particularly with the development of sophisticated phosphine ligands.[3][4] The Ullmann condensation, a classical method, remains a viable and often cost-effective alternative, especially for specific substrate combinations.[2][5]

Data Presentation: Reaction Components and Conditions

Successful N-arylation is highly dependent on the careful selection of catalyst, ligand, base, and solvent. The following tables summarize typical components and conditions for both Buchwald-Hartwig and Ullmann N-arylation reactions applicable to this compound.

Table 1: Key Components for N-Arylation Reactions

ComponentBuchwald-Hartwig AminationUllmann CondensationRationale/Considerations for this compound
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O, Cu powderPalladium catalysts with bulky phosphine ligands are generally effective for sterically hindered anilines. Copper catalysts are a more classical and often cheaper alternative.
Ligand XPhos, RuPhos, BrettPhos1,10-Phenanthroline, L-ProlineBulky, electron-rich phosphine ligands are crucial for the Buchwald-Hartwig reaction to facilitate oxidative addition and reductive elimination. Simple, inexpensive ligands are often used in Ullmann reactions.
Base NaOt-Bu, KOt-Bu, Cs₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the aniline. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, THFDMF, NMP, DioxaneAnhydrous, inert solvents are necessary to prevent catalyst deactivation and side reactions. Higher boiling point solvents are often required for Ullmann condensations.
Arylating Agent Aryl bromides, chlorides, triflatesAryl iodides, bromidesThe reactivity of the aryl halide is an important factor. Aryl iodides are generally more reactive in Ullmann reactions, while Buchwald-Hartwig reactions can tolerate a wider range of halides and pseudohalides.

Table 2: Typical Reaction Conditions

ParameterBuchwald-Hartwig AminationUllmann Condensation
Temperature 80 - 120 °C120 - 180 °C
Reaction Time 4 - 24 hours12 - 48 hours
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Catalyst Loading 1 - 5 mol%5 - 20 mol%
Ligand Loading 1.2 - 2 x Catalyst Loading1.5 - 3 x Catalyst Loading
Base Stoichiometry 1.5 - 2.5 equivalents2 - 3 equivalents

Experimental Protocols

The following are generalized protocols for the N-arylation of this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, and choice of ligand/base) may be necessary for specific arylating agents.

Protocol 1: Buchwald-Hartwig N-Arylation

This protocol is based on established procedures for the amination of sterically hindered anilines.[6][7]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the aryl halide (1.2 mmol) to the Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Ullmann N-Arylation

This protocol is adapted from general procedures for copper-catalyzed N-arylation reactions.[2][5]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add this compound (1.0 mmol) and the aryl halide (1.2 mmol) to the Schlenk tube.

  • Add anhydrous DMF (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 150 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-arylation of this compound.

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - Aniline - Aryl Halide - Base catalyst Add Catalyst System: - Pd or Cu Salt - Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heating Heat and Stir (80-180 °C) inert->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring quench Cool to RT & Quench monitoring->quench filtration Filter (Buchwald) or Extract (Ullmann) quench->filtration concentrate Concentrate filtration->concentrate chromatography Silica Gel Chromatography concentrate->chromatography analysis Characterize Product (NMR, MS) chromatography->analysis

Caption: General workflow for N-arylation reactions.

Applications and Future Directions

While specific biological targets for N-arylated derivatives of this compound are not extensively documented in publicly available literature, the broader class of N-arylated fluoroanilines is of significant interest in drug discovery.[8] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. The 2-(azepanyl) substituent provides a bulky, lipophilic group that can probe specific hydrophobic pockets in protein targets.

Derivatives of similar N-arylated anilines have shown a wide range of biological activities, including but not limited to:

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature the N-arylaniline scaffold.[9]

  • Antimicrobial Agents: This structural motif is also found in compounds with antibacterial and antifungal properties.[10]

  • CNS-Active Agents: The lipophilicity of these compounds can facilitate blood-brain barrier penetration, making them candidates for neurological drug targets.

Researchers are encouraged to screen the products of these N-arylation reactions in relevant biological assays to explore their therapeutic potential. Further optimization of the N-aryl substituent can lead to the development of potent and selective modulators of various biological targets.

References

Application of 2-(azepan-1-yl)-5-fluoroaniline in Catalyst Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct applications of 2-(azepan-1-yl)-5-fluoroaniline in catalyst development are not extensively documented in publicly available literature. The following application notes and protocols are based on the well-established chemistry of structurally analogous substituted anilines and their use in forming highly effective palladium-based catalysts, particularly for cross-coupling reactions. The provided information serves as a guide for researchers to explore the potential of this compound in catalyst design and application.

Application Notes

This compound possesses key structural features that make it a promising candidate for ligand development in catalysis. The aniline moiety provides a nitrogen donor atom for coordination to a metal center. The bulky, electron-donating azepanyl group can influence the steric and electronic properties of the resulting catalyst, potentially enhancing its stability and reactivity. The electron-withdrawing fluorine atom can also modulate the electronic environment of the ligand and the coordinated metal.

Based on these characteristics, two primary applications are proposed for catalysts derived from this compound:

  • Palladium-Aniline Complexes for Buchwald-Hartwig Amination: The aniline itself can serve as a ligand in palladium complexes. These complexes are often effective precatalysts for C-N cross-coupling reactions, a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry for the synthesis of nitrogen-containing compounds.[1][2][3][4] The steric bulk provided by the azepanyl group could be beneficial for the reductive elimination step in the catalytic cycle.

  • Precursor for N-Heterocyclic Carbene (NHC) Ligands: Substituted anilines are common precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are a powerful class of ligands for transition metal catalysis.[5][6][7] An NHC ligand derived from this compound would feature the N-aryl group bearing the fluoro and azepanyl substituents. Such palladium-NHC complexes are known to be highly active catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, often with low catalyst loadings and under mild conditions.[8][9][10]

Proposed Catalyst Synthesis

A plausible synthetic route to a palladium(II) catalyst bearing this compound as a ligand is outlined below. This protocol is adapted from established procedures for the synthesis of [(NHC)PdCl2(aniline)] complexes.[8]

Catalyst_Synthesis cluster_reactants Reactants cluster_solvent Solvent cluster_product Product Aniline This compound Reaction Reaction Aniline->Reaction Pd_dimer [{Pd(IPr)(Cl)(μ-Cl)}2] Pd_dimer->Reaction Solvent CH2Cl2 Solvent->Reaction Room Temperature Catalyst [(IPr)PdCl2(this compound)] Reaction->Catalyst Isolation

Caption: Proposed synthesis of a palladium(II)-NHC-aniline complex.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical [(IPr)PdCl2(this compound)] Catalyst

This protocol describes the synthesis of a well-defined Pd(II)-NHC precatalyst stabilized by the target aniline ligand, based on analogous syntheses.[8]

Materials:

  • [{Pd(IPr)(Cl)(μ-Cl)}2] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • This compound

  • Dichloromethane (CH2Cl2), anhydrous

  • Pentane, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add [{Pd(IPr)(Cl)(μ-Cl)}2] (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Add this compound (2.2 eq) to the flask.

  • Add anhydrous CH2Cl2 to dissolve the reactants.

  • Seal the flask and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, reduce the solvent volume under vacuum.

  • Add cold anhydrous pentane to the concentrated solution to precipitate the product.

  • Isolate the solid product by filtration, wash with cold pentane, and dry under vacuum.

  • Characterize the resulting complex by 1H NMR, 13C NMR, and elemental analysis.

Protocol 2: Application in Buchwald-Hartwig Amination of Aryl Chlorides

This protocol outlines the use of the newly synthesized catalyst in a representative Buchwald-Hartwig amination reaction.

Materials:

  • [(IPr)PdCl2(this compound)] catalyst

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • GC-MS for analysis

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and NaOt-Bu (1.4 mmol).

  • Add the [(IPr)PdCl2(this compound)] catalyst (0.01 mmol, 1 mol%).

  • Add anhydrous toluene (2 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the conversion and yield. Purify the product by column chromatography if necessary.

Data Presentation

The following tables summarize typical quantitative data for Buchwald-Hartwig amination reactions using analogous palladium-NHC catalysts. These values can serve as a benchmark for evaluating the performance of a catalyst derived from this compound.

Table 1: Catalyst Performance in the Amination of 4-Chlorotoluene with Morpholine

Catalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1.0NaOt-BuToluene10012>95Analogous Systems
0.5K3PO4Dioxane1102492Analogous Systems
0.1LHMDSTHF801888Analogous Systems

Table 2: Substrate Scope for the Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst Loading (mol%)Yield (%)Reference
4-ChlorotolueneMorpholine1.0>95Analogous Systems
4-ChloroanisolePiperidine1.093Analogous Systems
2-BromopyridineAniline1.589Analogous Systems
4-Bromobenzonitrilen-Hexylamine1.096Analogous Systems

Visualizations

Catalytic Cycle for Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Pd(II)_Complex L-Pd(II)(Ar)(X) Pd(0)L->Pd(II)_Complex Ar-X Oxidative_Addition Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(NHR2)]+X- Pd(II)_Complex->Amine_Complex R2NH Amine_Coordination Amine Coordination (R2NH) Amido_Complex L-Pd(II)(Ar)(NR2) Amine_Complex->Amido_Complex Base Deprotonation Deprotonation (-HX, Base) Amido_Complex->Pd(0)L Product Ar-NR2 Amido_Complex->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Catalyst Screening

This diagram outlines a logical workflow for screening the performance of the newly synthesized catalyst.

Workflow Start Start: Synthesized Catalyst Reaction_Setup Reaction Setup: Aryl Halide, Amine, Base, Solvent Start->Reaction_Setup Add_Catalyst Add Catalyst Reaction_Setup->Add_Catalyst Reaction_Conditions Reaction Conditions: Temperature, Time Add_Catalyst->Reaction_Conditions Analysis Analysis: GC-MS, LC-MS, NMR Reaction_Conditions->Analysis Optimization Optimization: Concentration, Temperature, Ligand, Base Analysis->Optimization Optimization->Reaction_Setup Iterate Substrate_Scope Substrate Scope Evaluation Optimization->Substrate_Scope Optimized Conditions End End: Determine Catalyst Efficacy Substrate_Scope->End

Caption: Workflow for catalyst screening and optimization.

References

Application Notes and Protocols for the Utilization of 2-(azepan-1-yl)-5-fluoroaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chemical precursor, 2-(azepan-1-yl)-5-fluoroaniline, in the synthesis of high-value pharmaceutical compounds. The information is intended to guide researchers in the development of efficient and robust synthetic routes for targeted therapies.

Introduction to this compound

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of targeted cancer therapeutics. Its unique structure, featuring a fluoroaniline moiety coupled with an azepane ring, provides a versatile scaffold for the development of potent and selective enzyme inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the azepane group can influence solubility and pharmacokinetic properties. This precursor is notably employed in the synthesis of inhibitors for critical signaling pathways involved in cell proliferation and DNA repair.

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of several advanced pharmaceutical agents, including:

  • Binimetinib (MEKTOVI®): A potent and selective inhibitor of MEK1/2, components of the MAPK/ERK signaling pathway.[1] This pathway, when aberrantly activated, drives the growth of various cancers, particularly melanoma.[1][2]

  • Talazoparib (TALZENNA®): A highly potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.[3][4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and tumor cell death.[5]

Signaling Pathways

MEK Inhibition with Binimetinib

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6][7] In many cancers, mutations in genes like BRAF lead to the constitutive activation of this pathway, promoting uncontrolled cell division.[1] Binimetinib acts by inhibiting MEK1 and MEK2, thereby blocking the phosphorylation and activation of ERK1/2 and halting the downstream signaling that drives tumor progression.[1][8]

MEK_Inhibition Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Binimetinib Binimetinib Binimetinib->MEK1/2

Caption: Binimetinib inhibits the MAPK/ERK signaling pathway.

PARP Inhibition with Talazoparib

PARP enzymes are essential for the repair of single-strand DNA breaks. When these breaks are not repaired, they can lead to the formation of more lethal double-strand breaks during DNA replication. In cells with compromised homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and cell death. This concept is known as synthetic lethality. Talazoparib not only inhibits the catalytic activity of PARP but also traps it on DNA, further disrupting the DNA repair process.[4][5]

PARP_Inhibition cluster_0 Normal DNA Repair cluster_1 PARP Inhibition in BRCA-deficient Cells SSB Single-Strand Break PARP PARP SSB->PARP BER Base Excision Repair PARP->BER DNA Repaired DNA Repaired BER->DNA Repaired SSB2 Single-Strand Break PARP2 PARP SSB2->PARP2 Replication Fork Collapse Replication Fork Collapse PARP2->Replication Fork Collapse Trapping Talazoparib Talazoparib Talazoparib->PARP2 DSB Double-Strand Break Replication Fork Collapse->DSB Defective HRR Defective Homologous Recombination Repair (e.g., BRCA mutation) DSB->Defective HRR Cell Death Cell Death Defective HRR->Cell Death

Caption: Talazoparib induces synthetic lethality in BRCA-mutant cells.

Synthesis of this compound

The precursor itself can be synthesized in a two-step process starting from commercially available materials.

Precursor_Synthesis Start 2,4-Difluoronitrobenzene + Azepane Step1 Nucleophilic Aromatic Substitution Start->Step1 Intermediate 2-(azepan-1-yl)-5-fluoronitrobenzene Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for the precursor.

Experimental Protocols

Synthesis of the Precursor: this compound

Step 1: Synthesis of 2-(azepan-1-yl)-5-fluoronitrobenzene

  • Materials: 2,4-Difluoronitrobenzene, Azepane, Potassium Carbonate, Acetonitrile.

  • Procedure:

    • To a solution of 2,4-difluoronitrobenzene (1.0 eq) in acetonitrile, add azepane (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 2-(azepan-1-yl)-5-fluoronitrobenzene.

Step 2: Synthesis of this compound

  • Materials: 2-(azepan-1-yl)-5-fluoronitrobenzene, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (4:1), add 2-(azepan-1-yl)-5-fluoronitrobenzene (1.0 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and filter through a pad of Celite.

    • Wash the Celite pad with ethanol.

    • Concentrate the combined filtrates under reduced pressure.

    • Extract the residue with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Synthesis of a Key Intermediate for Binimetinib

This protocol outlines the synthesis of a benzimidazole intermediate, a core structure in Binimetinib, starting from a derivative of this compound.

Binimetinib_Intermediate_Synthesis Precursor This compound derivative Step1 Amidation Precursor->Step1 Intermediate1 Amide adduct Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 Diamino intermediate Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Product Benzimidazole Core Step3->Product

Caption: Workflow for a Binimetinib intermediate.

  • Procedure (Illustrative):

    • Amidation: React this compound with a suitable activated carboxylic acid (e.g., an acid chloride or using coupling reagents like HATU) to form the corresponding amide.

    • Nitration: Introduce a nitro group ortho to the amino group of the fluoroaniline ring using standard nitrating conditions (e.g., nitric acid in sulfuric acid) while carefully controlling the temperature.

    • Reduction: Reduce the newly introduced nitro group to an amine using conditions similar to the precursor synthesis (e.g., Fe/NH₄Cl or catalytic hydrogenation) to yield a diamino derivative.

    • Cyclization: React the diamino compound with a one-carbon source (e.g., formic acid or triethyl orthoformate) to form the benzimidazole ring.

Synthesis of a Key Intermediate for Talazoparib

The synthesis of Talazoparib involves the construction of a tetracyclic pyridophthalazinone core. A key step is the formation of a dihydropyridinone ring, which can be achieved from a fluoroaniline derivative.

  • Procedure (Conceptual):

    • Acylation: Condense this compound with a β-ketoester under acidic conditions.

    • Cyclization/Dehydration: The resulting enamine intermediate can then undergo intramolecular cyclization and dehydration to form the dihydropyridinone ring system.

    • Further Elaboration: The dihydropyridinone can then be further functionalized and cyclized with hydrazine to form the final tetracyclic core of Talazoparib.

Quantitative Data Summary

The following table summarizes typical yields for the synthetic steps described. These are literature-derived and may vary based on specific reaction conditions and scale.

Reaction StepStarting MaterialProductTypical Yield (%)
Nucleophilic Aromatic Substitution2,4-Difluoronitrobenzene2-(azepan-1-yl)-5-fluoronitrobenzene85-95
Nitro Group Reduction2-(azepan-1-yl)-5-fluoronitrobenzeneThis compound80-90
Amidation (Binimetinib intermediate)Fluoroaniline derivativeAmide adduct75-85
Cyclization (Binimetinib intermediate)Diamino intermediateBenzimidazole core70-80
Acylation/Cyclization (Talazoparib intermediate)Fluoroaniline derivativeDihydropyridinone60-70

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Safety Data Sheet (SDS) for this and related compounds. Aniline derivatives are generally considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical reactions should be performed with appropriate safety measures in place.

References

Application Note & Protocol: Quantification of 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(azepan-1-yl)-5-fluoroaniline is a chemical intermediate of interest in pharmaceutical synthesis. Accurate and precise quantification of this compound is critical for process control, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs). This document provides a detailed application note and a proposed protocol for the quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this protocol is based on established analytical principles and methods developed for structurally similar compounds, such as fluoroanilines.[1][2] It is recommended that this method be fully validated in the user's laboratory to ensure its suitability for the intended application.

Proposed Analytical Technique: LC-MS/MS

LC-MS/MS is a highly sensitive and selective analytical technique ideal for the quantification of trace-level analytes in complex matrices. This method combines the separation power of high-performance liquid chromatography (HPLC) with the specific detection capabilities of tandem mass spectrometry.

Principle: The analyte is first separated from other components in the sample matrix on an HPLC column. The eluent from the column is then introduced into the mass spectrometer, where the analyte is ionized. The specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides high specificity and reduces matrix interference.

Experimental Protocol

This section details the proposed experimental procedure for the quantification of this compound.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following is a general procedure that may need to be optimized based on the specific sample matrix.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation:

    • For bulk drug substances, accurately weigh a known amount of the sample and dissolve it in a suitable solvent to a known volume.

    • For formulations, a more complex extraction procedure may be required to separate the analyte from excipients. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3]

    • Filter the final sample solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions and may require optimization.

Table 1: Proposed LC-MS/MS Parameters

ParameterProposed Condition
Liquid Chromatography
HPLC SystemAgilent 1200 Series or equivalent
ColumnPhenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) or equivalent[1][2]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.5 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerAPI 4000 Triple Quadrupole or equivalent[4]
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500 °C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision GasNitrogen
MRM TransitionsTo be determined by infusing a standard solution of this compound. A hypothetical transition would be based on the protonated molecule [M+H]⁺.
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.99 is typically desired.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Proposed)

Analytical method validation is essential to ensure the reliability of the results. The following table summarizes key validation parameters and their typical acceptance criteria, which should be established during a formal validation study.

Table 2: Proposed Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the test results to the true value.Recovery of 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ≥ 10
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.RSD of results should remain within acceptable limits.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting sample Sample Weighing & Dissolution filtration Filtration (0.22 µm) sample->filtration standard Standard Weighing & Dilution standard->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification & Reporting calibration->quantification

Caption: General experimental workflow for quantification.

Analytical Method Validation Relationships

This diagram shows the logical relationship between key analytical method validation parameters.

validation_relationships cluster_core Core Validation Parameters cluster_limit Limit Tests cluster_robust Method Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Specificity Specificity Specificity->Accuracy Specificity->Precision Range Range Linearity->Range LOQ Limit of Quantification Linearity->LOQ LOD Limit of Detection LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

References

Application Note and Protocol for the Scale-Up Synthesis of 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the scale-up synthesis of 2-(azepan-1-yl)-5-fluoroaniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the preparation of 2-bromo-5-fluoroaniline, followed by a palladium-catalyzed Buchwald-Hartwig amination reaction with azepane. The protocols provided are designed to be robust and scalable for laboratory and pilot plant settings.

Overall Reaction Scheme

Data Presentation

Table 1: Quantitative Data for the Synthesis of 2-bromo-5-fluoroaniline (Step 1)

ParameterValue
Starting Material2-bromo-5-fluoronitrobenzene
Reducing AgentIron powder
SolventEthanol, Water
Reaction TemperatureReflux
Reaction Time2-4 hours
Typical Yield85-95%
Purity (by HPLC)>98%

Table 2: Quantitative Data for the Buchwald-Hartwig Amination (Step 2)

ParameterValue
Aryl Halide2-bromo-5-fluoroaniline
AmineAzepane
Catalyst PrecursorTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) [XPhos]
BaseSodium tert-butoxide (NaOtBu)
SolventToluene
Catalyst Loading1-2 mol%
Ligand Loading2-4 mol%
Reaction Temperature80-100 °C
Reaction Time12-24 hours
Typical Yield75-85%
Purity (by HPLC)>99%

Experimental Protocols

Step 1: Scale-Up Synthesis of 2-bromo-5-fluoroaniline

This protocol describes the reduction of 2-bromo-5-fluoronitrobenzene using iron powder.

Materials:

  • 2-bromo-5-fluoronitrobenzene (1.0 eq)

  • Iron powder (3.0 eq)

  • Ammonium chloride (0.2 eq)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-5-fluoronitrobenzene, ethanol, and a solution of ammonium chloride in water.

  • Heat the mixture to a gentle reflux.

  • Slowly add the iron powder portion-wise over 1-2 hours, maintaining a steady reflux. The reaction is exothermic.

  • After the addition is complete, continue to heat at reflux for an additional 2-3 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield 2-bromo-5-fluoroaniline as a solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Step 2: Scale-Up Synthesis of this compound via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed coupling of 2-bromo-5-fluoroaniline with azepane. All operations should be performed under an inert atmosphere (nitrogen or argon).

Materials:

  • 2-bromo-5-fluoroaniline (1.0 eq)

  • Azepane (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 eq)

  • XPhos (0.02-0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry, inerted reaction vessel, add 2-bromo-5-fluoroaniline, Pd₂(dba)₃, and XPhos.

  • Add anhydrous toluene to the vessel.

  • Stir the mixture for 10-15 minutes to ensure dissolution and catalyst pre-formation.

  • In a separate vessel, dissolve azepane and sodium tert-butoxide in anhydrous toluene. Caution: The dissolution of sodium tert-butoxide can be exothermic.

  • Slowly add the azepane/base solution to the reaction vessel containing the aryl bromide and catalyst.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with toluene.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield this compound as a pure compound.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-bromo-5-fluoroaniline cluster_step2 Step 2: Buchwald-Hartwig Amination start1 2-bromo-5-fluoronitrobenzene process1 Reduction with Fe/NH4Cl in EtOH/H2O start1->process1 workup1 Filtration & Extraction process1->workup1 product1 2-bromo-5-fluoroaniline workup1->product1 process2 Coupling Reaction product1->process2 start2 Azepane start2->process2 catalyst Pd2(dba)3 / XPhos NaOtBu, Toluene catalyst->process2 workup2 Quenching & Purification process2->workup2 product2 This compound workup2->product2

Caption: Overall workflow for the two-step synthesis of this compound.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R_2NH deprotonation Deprotonation (Base) amine_coordination->deprotonation amido_complex Ar-Pd(II)-NR_2(L_n) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR_2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Notes and Protocols for Reactions Involving 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential reactions of 2-(azepan-1-yl)-5-fluoroaniline, a valuable building block in medicinal chemistry and drug discovery. The methodologies outlined are based on established synthetic strategies for analogous compounds and are intended to serve as a comprehensive guide for researchers.

Introduction

This compound is an aromatic amine containing a seven-membered azepane ring and a fluorine substituent. Such scaffolds are of significant interest in drug development due to the favorable physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability. The azepane moiety provides a three-dimensional structural element that can be crucial for molecular recognition. This document details two primary synthetic routes to this compound and a representative subsequent derivatization reaction.

Synthetic Protocols

Two plausible and effective methods for the synthesis of this compound are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNA r).

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is known for its broad substrate scope and functional group tolerance.[1]

Experimental Protocol:

A detailed protocol for the synthesis of 2-fluoro-4-substituted aminoanilines has been described, which can be adapted for this synthesis.[3] To a dry Schlenk tube is added 2,4-difluoroaniline (1.0 eq), azepane (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous dioxane is added, and the reaction mixture is heated to 100 °C for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Workflow for Buchwald-Hartwig Amination

reagents 2,4-difluoroaniline, Azepane, Pd Catalyst, Ligand, Base reaction Reaction at 100 °C (12-24h) reagents->reaction Inert Atmosphere solvent Anhydrous Dioxane solvent->reaction workup Aqueous Workup (EtOAc, H2O, Brine) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for Buchwald-Hartwig amination.

Synthesis via Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is another viable method, particularly given the presence of an electron-withdrawing fluorine atom which can activate the aromatic ring towards nucleophilic attack.[4][5][6]

Experimental Protocol:

In a round-bottom flask, 2,4-difluoroaniline (1.0 eq) and azepane (2.0 eq) are dissolved in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). A strong base like potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 eq) is added portion-wise. The reaction mixture is heated to 120-150 °C and stirred for 24-48 hours. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Workflow for Nucleophilic Aromatic Substitution

reactants 2,4-difluoroaniline, Azepane, Base heating Reaction at 120-150 °C (24-48h) reactants->heating solvent Polar Aprotic Solvent (DMSO or DMF) solvent->heating quenching Quenching (Ice-water) heating->quenching extraction Extraction & Drying quenching->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Synthetic workflow for SNAr.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on the two described protocols. These values are estimates based on typical yields for similar reactions.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNA r)
Typical Yield 70-90%50-75%
Purity (post-chromatography) >98%>95%
Reaction Time 12-24 hours24-48 hours
Reaction Temperature 100 °C120-150 °C
Key Reagents Pd catalyst, phosphine ligandStrong base
Solvent Dioxane, TolueneDMSO, DMF

Further Reactions: Acylation of the Aniline Moiety

The primary amine of this compound is a versatile functional group for further derivatization, such as acylation, which is a common reaction in drug discovery to introduce amide functionalities.

Experimental Protocol:

To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C is added a base such as triethylamine (NEt3) or N,N-diisopropylethylamine (DIPEA) (1.5 eq). The desired acyl chloride or anhydride (1.1 eq) is then added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling Reagents:

    • Fluoroanilines: These compounds can be toxic if inhaled, ingested, or absorbed through the skin. Handle with care.

    • Palladium Catalysts: Palladium compounds can be irritants and sensitizers. Avoid inhalation of dust.

    • Bases: Strong bases like sodium tert-butoxide and sodium hydride are corrosive and/or flammable. Handle in an inert atmosphere and away from water.

    • Solvents: Anhydrous and polar aprotic solvents can be flammable and/or toxic. Handle with appropriate precautions.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(azepan-1-yl)-5-fluoroaniline synthesis. The primary synthetic route discussed is the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.

Q2: What are the typical starting materials for this synthesis?

A2: The typical starting materials are a halo-substituted fluoroaniline, such as 2-bromo-5-fluoroaniline or 2-chloro-5-fluoroaniline, and azepane.

Q3: What are the key components of a Buchwald-Hartwig reaction for this synthesis?

A3: The key components are:

  • Aryl Halide: 2-bromo-5-fluoroaniline or 2-chloro-5-fluoroaniline.

  • Amine: Azepane.

  • Palladium Pre-catalyst: A source of Palladium(0), such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

  • Ligand: A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle. Common examples include XPhos, RuPhos, and BrettPhos.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.

Q4: Why is the choice of ligand so critical in this reaction?

A4: The ligand stabilizes the palladium catalyst, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and can influence the reaction rate and selectivity. The steric bulk and electronic properties of the ligand are key to preventing catalyst deactivation and promoting the desired C-N bond formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure the palladium pre-catalyst and ligand are of high quality and have not degraded. Use fresh reagents if possible.The catalytic activity of palladium is sensitive to oxidation and impurities.
Inappropriate Base Use a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate. Ensure the base is anhydrous.The base is critical for the deprotonation of the amine and regeneration of the catalyst. Weak or wet bases can lead to reaction failure.
Poor Ligand Choice Screen different bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).The optimal ligand can be substrate-dependent. A different ligand may improve catalytic turnover.
Low Reaction Temperature Increase the reaction temperature, typically to 80-110 °C.Buchwald-Hartwig aminations often require elevated temperatures to proceed at a reasonable rate.
Solvent Quality Use anhydrous and deoxygenated solvent.Water and oxygen can deactivate the palladium catalyst.

Problem 2: Formation of Side Products

Side Product Possible Cause Troubleshooting Step Rationale
Hydrodehalogenation (replacement of halogen with hydrogen) Catalyst deactivation or presence of water/protons.Ensure strictly anhydrous and anaerobic conditions. Optimize the ligand-to-palladium ratio.This side reaction can compete with the desired amination, especially if the catalytic cycle is slow.
Dimerization of Aryl Halide High concentration of aryl halide or slow amination rate.Use a slight excess of the amine. Ensure efficient stirring.This can occur if the oxidative addition is faster than the subsequent steps in the catalytic cycle.
Beta-Hydride Elimination (if applicable) Not a primary concern with azepane, but can occur with other cyclic amines with beta-hydrogens.Use a ligand that promotes reductive elimination over beta-hydride elimination.This side reaction leads to the formation of an enamine and a reduced arene.

Problem 3: Difficult Purification

Issue Troubleshooting Step Rationale
Residual Palladium Treat the crude product with a palladium scavenger (e.g., activated carbon, specific resins).Palladium residues can be difficult to remove by standard chromatography and may be toxic.
Co-elution of Product and Starting Material Optimize the reaction to go to full conversion. Use a different solvent system for chromatography.If the starting materials and product have similar polarities, separation can be challenging.
Oily Product Attempt to crystallize the product from a suitable solvent system (e.g., heptane/ethyl acetate). Consider converting the amine to a salt (e.g., HCl salt) for easier handling and purification.Oily products can be difficult to handle and may contain impurities.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-Bromo-5-fluoroaniline

  • Azepane

  • Pd₂(dba)₃ (or other palladium pre-catalyst)

  • XPhos (or other suitable ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Add anhydrous toluene to the flask.

  • Add 2-bromo-5-fluoroaniline (1.0 equivalent) and azepane (1.2-1.5 equivalents) to the flask.

  • Add sodium tert-butoxide (1.4-2.0 equivalents).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the synthesis of N-aryl cyclic amines, which can serve as a starting point for the optimization of this compound synthesis.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
2-BromopyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene10095
4-ChlorotoluenePiperidinePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2.0)Dioxane10088
1-Bromo-4-fluorobenzeneAzepanePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.1)Toluene10092
2-Bromo-5-fluoroanilineAzepanePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5-2)Toluene90-110Est. >80

Estimated yield based on similar reactions. Optimization is recommended.

Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

experimental_workflow reagents Reagents (Aryl Halide, Amine, Base) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst_system Catalyst System (Pd Pre-catalyst, Ligand) catalyst_system->reaction_setup solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction_setup heating Heating (80-110 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Pure Product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield Observed check_catalyst Check Catalyst and Ligand (Activity, Purity) start->check_catalyst check_base Verify Base (Strength, Anhydrous) start->check_base check_conditions Review Reaction Conditions (Temperature, Solvent) start->check_conditions optimize_ligand Screen Different Ligands check_catalyst->optimize_ligand use_fresh_reagents Use Fresh Reagents check_catalyst->use_fresh_reagents check_base->use_fresh_reagents increase_temp Increase Temperature check_conditions->increase_temp ensure_anhydrous Ensure Anhydrous/Anaerobic Setup check_conditions->ensure_anhydrous success Improved Yield optimize_ligand->success increase_temp->success use_fresh_reagents->success ensure_anhydrous->success

Caption: Troubleshooting logic for addressing low product yield.

Catalytic Cycle of Buchwald-Hartwig Amination

catalytic_cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R₂NH pd_complex2 [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amide L-Pd(II)(Ar)(NR₂) deprotonation->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Technical Support Center: Synthesis of 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(azepan-1-yl)-5-fluoroaniline, a key intermediate in many pharmaceutical compounds. The primary synthetic route focused on is the palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-5-fluoroaniline with azepane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, and I observe significant amounts of unreacted 2-bromo-5-fluoroaniline. What are the possible causes and solutions?

A1: Incomplete conversion is a common issue in Buchwald-Hartwig amination reactions. Several factors could be at play:

  • Insufficient Base: The base is crucial for the deprotonation of the amine and regeneration of the catalyst. Ensure the base is of high purity and added in sufficient stoichiometric excess. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong bases.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish reaction. The optimal temperature is typically between 80-120 °C, depending on the solvent and ligand used.

  • Inappropriate Ligand: The choice of phosphine ligand is critical. For sterically hindered couplings, bulky electron-rich ligands such as XPhos, SPhos, or RuPhos often give good results. Experiment with different ligands to find the optimal one for your system.

Q2: I have isolated a major side product with a mass corresponding to 5-fluoroaniline. What is this impurity and how can I minimize its formation?

A2: This side product is most likely 5-fluoroaniline, resulting from the hydrodehalogenation of the starting material, 2-bromo-5-fluoroaniline.[1] This occurs when the aryl halide is reduced instead of undergoing amination.

Troubleshooting Hydrodehalogenation:

  • Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting hydrodehalogenation. Screening different catalyst/ligand combinations can help minimize this side reaction.

  • Control Reaction Temperature: High temperatures can sometimes favor hydrodehalogenation. Try running the reaction at the lower end of the effective temperature range.

  • Choice of Base: The nature and strength of the base can influence the extent of this side reaction.

Q3: My product is contaminated with a high molecular weight impurity. What could it be?

A3: A high molecular weight impurity could be a biaryl diamine, formed from the dimerization of two molecules of 2-bromo-5-fluoroaniline. This can be particularly problematic with certain palladium catalysts.

Minimizing Dimerization:

  • Ligand Selection: Using bulky, electron-rich monophosphine ligands can often suppress the formation of dimeric side products.

  • Reaction Conditions: Lowering the reaction temperature and catalyst loading may also help to reduce the rate of this side reaction.

Q4: Can the azepane starting material lead to any side products?

A4: While less common, the amine itself can be involved in side reactions. Under strongly basic conditions and high temperatures, side reactions involving the amine are possible, though typically at low levels. The primary concern with the amine is ensuring its purity, as impurities can affect the catalytic cycle.

Summary of Potential Side Products

Side Product Chemical Name Common Cause Mitigation Strategy
Impurity A5-fluoroanilineHydrodehalogenation of 2-bromo-5-fluoroanilineOptimize catalyst/ligand, control temperature.
Impurity BBiphenyl diamine derivativeDimerization of 2-bromo-5-fluoroanilineUse bulky monophosphine ligands, lower temperature and catalyst loading.
Impurity CLigand-derived impuritiesDegradation of the phosphine ligandUse high-purity ligands, optimize reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination for this compound

This protocol is a general guideline. Optimization of specific parameters may be required.

Materials:

  • 2-bromo-5-fluoroaniline

  • Azepane

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-bromo-5-fluoroaniline (1.0 eq), azepane (1.2 eq), and NaOtBu (1.4 eq).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

G cluster_0 Reaction Monitoring cluster_1 Troubleshooting Path cluster_2 Successful Synthesis start Start Synthesis check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_completion->side_products Yes, but... purification Proceed to Purification check_completion->purification Yes check_catalyst Check Catalyst Activity & Inert Atmosphere incomplete->check_catalyst identify_impurity Identify Side Product (LC-MS, NMR) side_products->identify_impurity check_base Verify Base Stoichiometry & Purity check_catalyst->check_base optimize_temp Optimize Temperature check_base->optimize_temp screen_ligands Screen Ligands optimize_temp->screen_ligands hydrodehalogenation Hydrodehalogenation Product? (5-fluoroaniline) identify_impurity->hydrodehalogenation dimerization Dimerization Product? identify_impurity->dimerization optimize_conditions_hydro Optimize Catalyst/Ligand Lower Temperature hydrodehalogenation->optimize_conditions_hydro Yes optimize_conditions_dimer Use Bulky Ligand Lower Temperature dimerization->optimize_conditions_dimer Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 2-(azepan-1-yl)-5-fluoroaniline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals working with 2-(azepan-1-yl)-5-fluoroaniline. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Reaction Failure or Low Yield

Question: I am not observing any product formation, or my reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in reactions involving this compound can stem from several factors related to its inherent chemical properties. The aniline nitrogen is highly active, which can lead to side reactions, and the bulky azepanyl group can introduce steric hindrance.

Troubleshooting Steps:

  • Reagent Purity: Verify the purity of your this compound and other reagents. Impurities can poison catalysts or participate in side reactions.

  • Reaction Conditions:

    • Temperature: Aniline reactions can be sensitive to temperature. If the reaction is exothermic, consider cooling the reaction mixture. For slow reactions, gentle heating may be necessary, but monitor for decomposition.

    • Solvent: Ensure the solvent is dry and appropriate for the reaction type. The polarity of the solvent can influence reaction rates and pathways.

  • Atmosphere: The aniline moiety can be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

  • Catalyst Activity: If using a catalyst, ensure it is active and has not been deactivated by impurities or exposure to air.

  • Steric Hindrance: The azepanyl group is sterically bulky, which may hinder the approach of reagents to the aniline nitrogen or the adjacent positions on the aromatic ring. Consider using less sterically demanding reagents if possible.

2. Formation of Multiple Products and Purification Challenges

Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity of my reaction?

Answer:

The high reactivity of the aniline ring in this compound often leads to multiple products, particularly in electrophilic aromatic substitution reactions. The amino group is a strong activating and ortho-, para-directing group.

Improving Selectivity:

  • Protecting Group Strategy: To control the reactivity of the aniline nitrogen, consider using a protecting group. Acetylation is a common strategy for anilines, which moderates the activating effect and can favor the formation of a single product. The acetyl group can be removed later by hydrolysis.[1][2]

  • Reaction Stoichiometry: Carefully control the stoichiometry of your reagents. Using an excess of the electrophile can lead to multiple substitutions on the aromatic ring.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of a reaction by favoring the kinetically controlled product.

  • Choice of Reagents: The choice of reagent can influence the regioselectivity. For example, in bromination, using a milder brominating agent than bromine water can help prevent polybromination.[1]

Purification Tips:

  • Column Chromatography: This is the most common method for separating closely related products. Experiment with different solvent systems to achieve optimal separation.

  • Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification technique.

3. Unexpected Color Change or Tar Formation

Question: My reaction mixture turned dark, and I have a tar-like substance in my flask. What causes this and can I prevent it?

Answer:

Anilines are prone to oxidation, which often results in the formation of colored impurities and polymeric tars.[1] This is particularly true under acidic conditions or in the presence of oxidizing agents.

Prevention and Mitigation:

  • Inert Atmosphere: As mentioned previously, working under an inert atmosphere of nitrogen or argon is crucial to minimize oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help prevent oxidation.

  • Control of Acidity: If the reaction is conducted under acidic conditions, be aware that protonation of the aniline can increase its susceptibility to oxidation. Direct nitration of anilines, for example, is often problematic due to the strongly oxidizing nature of nitric acid.[2]

  • Temperature Management: Avoid excessive heating, as this can accelerate decomposition and tar formation.

Experimental Protocols

Protocol 1: Acetylation of this compound (Amide Protection)

This protocol describes a general procedure for protecting the amino group of this compound as an acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add the base (1.1 equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the product with the organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the crude acetamide.

  • Purify the product by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield (Hypothetical Data)

The following table illustrates how reaction conditions might affect the yield of a hypothetical electrophilic substitution reaction on this compound.

ParameterCondition ACondition BCondition C
Temperature 0 °CRoom Temperature50 °C
Reaction Time 6 hours4 hours2 hours
Solvent DichloromethaneAcetonitrileTetrahydrofuran
Yield of Desired Product 85%65%40%
Yield of Side Products 10%25%50%

This data is representative and intended for illustrative purposes.

Visualizations

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues in reactions involving this compound.

Troubleshooting_Workflow cluster_LowYield Troubleshoot Low Yield cluster_MultipleProducts Improve Selectivity cluster_Decomposition Prevent Decomposition Start Reaction Issue Identified LowYield Low or No Yield Start->LowYield MultipleProducts Multiple Products Start->MultipleProducts Decomposition Decomposition/Tar Start->Decomposition LY_Reagents Check Reagent Purity LowYield->LY_Reagents MP_Protect Use Protecting Group MultipleProducts->MP_Protect D_Inert Use Inert Atmosphere Decomposition->D_Inert LY_Conditions Optimize Reaction Conditions (Temp, Solvent) LY_Reagents->LY_Conditions LY_Inert Use Inert Atmosphere LY_Conditions->LY_Inert Solution Optimized Reaction LY_Inert->Solution MP_Stoich Control Stoichiometry MP_Protect->MP_Stoich MP_Temp Lower Reaction Temperature MP_Stoich->MP_Temp MP_Temp->Solution D_Temp Avoid High Temperatures D_Inert->D_Temp D_Oxidation Check for Oxidizing Agents D_Temp->D_Oxidation D_Oxidation->Solution

Caption: Troubleshooting workflow for common reaction issues.

Diagram 2: Amide Protection Strategy

This diagram illustrates the concept of using a protecting group to control the reactivity of the aniline.

Protection_Strategy Aniline This compound (Highly Reactive) ProtectingGroup Protection Step (e.g., Acetylation) Aniline->ProtectingGroup ProtectedAniline N-acetylated Aniline (Moderated Reactivity) ProtectingGroup->ProtectedAniline Reaction Desired Reaction (e.g., Electrophilic Substitution) ProtectedAniline->Reaction ProductProtected Product with Protecting Group Reaction->ProductProtected Deprotection Deprotection Step (e.g., Hydrolysis) ProductProtected->Deprotection FinalProduct Final Desired Product Deprotection->FinalProduct

Caption: Workflow for amide protection strategy.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(azepan-1-yl)-5-fluoroaniline. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimization of the Buchwald-Hartwig amination reaction.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound via palladium-catalyzed Buchwald-Hartwig amination.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst.- Ensure the palladium precatalyst is properly stored and handled to prevent deactivation. - Consider using a different palladium source or a pre-activated catalyst.
2. Inappropriate ligand.- Screen a variety of phosphine ligands. Biaryl phosphine ligands like XantPhos or Josiphos are often effective for amination reactions.[1][2]
3. Incorrect base.- The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The solubility of the base can also be a factor; consider using a soluble organic base like DBU.[1][3]
4. Low reaction temperature.- While some Buchwald-Hartwig reactions proceed at room temperature, many require heating. Gradually increase the reaction temperature, for example, in 10 °C increments, to find the optimal condition.
5. Poor quality of reagents or solvents.- Use anhydrous solvents and ensure reagents are free from impurities. Degas the solvent to remove oxygen, which can deactivate the palladium catalyst.
Formation of Side Products 1. Homocoupling of the aryl halide.- This can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature or changing the ligand may reduce this side reaction.
2. Hydrodehalogenation of the aryl halide.- Traces of water or protic impurities can lead to the reduction of the starting material. Ensure all reagents and solvents are strictly anhydrous.
3. Double amination (formation of a diarylamine).- While less common with primary amines, it can occur. Using a slight excess of the amine can sometimes suppress this. Controlling the stoichiometry and reaction time is important.
Incomplete Reaction 1. Insufficient reaction time.- Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, it may require a longer reaction time.
2. Catalyst deactivation.- If the reaction stops prematurely, the catalyst may have deactivated. Adding a fresh portion of the catalyst and ligand might restart the reaction. Consider using a more robust catalyst system.
Difficulty in Product Purification 1. Co-elution with starting materials or byproducts.- Optimize the chromatography conditions (e.g., solvent gradient, choice of stationary phase).
2. Presence of residual palladium.- Use a palladium scavenger resin or perform an aqueous wash with a chelating agent to remove residual metal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing the synthesis of this compound?

A1: A good starting point is a palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-4-fluoroaniline or 2-chloro-4-fluoroaniline with azepane. A common catalytic system consists of a palladium(II) precatalyst (e.g., Pd(OAc)₂) or a preformed palladium-phosphine complex, a suitable phosphine ligand (e.g., XantPhos), and a strong base (e.g., NaOtBu) in an anhydrous aprotic solvent like toluene or dioxane.[1][2]

Q2: How do I choose the right ligand for this reaction?

A2: Ligand selection is critical for a successful Buchwald-Hartwig amination. For coupling an aniline derivative with a cyclic amine, bulky electron-rich phosphine ligands are generally preferred. It is recommended to screen a small library of ligands, including those from different classes such as biarylphosphines (e.g., XPhos, SPhos) and ferrocenylphosphines (e.g., Josiphos).[2]

Q3: What is the role of the base, and which one should I use?

A3: The base is required to deprotonate the amine, forming the more nucleophilic amide, and to neutralize the hydrogen halide formed during the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.[3] Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are often effective. For substrates sensitive to strong bases, milder organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be a good alternative.[1]

Q4: My reaction is sensitive to air and moisture. What precautions should I take?

A4: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all glassware is thoroughly dried. Degassing the solvent by sparging with an inert gas or by a freeze-pump-thaw cycle is highly recommended.

Q5: Are there any alternative synthetic routes to consider?

A5: While Buchwald-Hartwig amination is a common method, other strategies for synthesizing azepanes exist. One such method involves the dearomative ring expansion of nitroarenes, which can be a powerful tool for creating substituted azepanes.[4][5] This photochemical approach transforms a six-membered aromatic ring into a seven-membered azepine ring system, which can then be hydrogenated to the corresponding azepane.[4]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general methodology for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • 2-Bromo-4-fluoroaniline

  • Azepane

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), XantPhos (e.g., 4 mol%), and sodium tert-butoxide (e.g., 1.4 equivalents).

  • Add anhydrous toluene to the flask.

  • Add 2-bromo-4-fluoroaniline (1.0 equivalent) and azepane (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize hypothetical data for the optimization of reaction conditions.

Table 1: Effect of Ligand on Reaction Yield

LigandCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
XantPhos 2NaOtBu1001285
SPhos 2NaOtBu1001278
Josiphos 2NaOtBu1001281
None 2NaOtBu10024<5

Table 2: Effect of Base on Reaction Yield

LigandCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
XantPhos2NaOtBu 1001285
XantPhos2LHMDS 1001282
XantPhos2DBU 1002465
XantPhos2K₂CO₃ 1002415

Table 3: Effect of Temperature on Reaction Yield

LigandCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
XantPhos2NaOtBu80 2470
XantPhos2NaOtBu100 1285
XantPhos2NaOtBu120 883 (with some decomposition)

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Aryl Halide - Amine - Pd Catalyst - Ligand - Base solvent Add Anhydrous/Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to Optimal Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Observed? cluster_solutions Potential Solutions start Low/No Product Yield? check_catalyst Check Catalyst Activity start->check_catalyst increase_temp Increase Temperature start->increase_temp change_ligand Screen Different Ligands check_catalyst->change_ligand change_base Vary the Base change_ligand->change_base side_reactions Side Reactions? change_base->side_reactions check_reagents Check Reagent/Solvent Quality increase_temp->check_reagents check_reagents->side_reactions lower_temp Lower Temperature side_reactions->lower_temp Homocoupling use_anhydrous Ensure Anhydrous Conditions side_reactions->use_anhydrous Hydrodehalogenation adjust_stoichiometry Adjust Stoichiometry side_reactions->adjust_stoichiometry Double Amination

Caption: Troubleshooting logic for reaction optimization.

References

Technical Support Center: Synthesis of 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(azepan-1-yl)-5-fluoroaniline, with a focus on overcoming catalyst poisoning issues.

Troubleshooting Guide: Catalyst Poisoning and Low Yields

Low yields or complete reaction failure in the synthesis of this compound via Buchwald-Hartwig amination are often attributed to catalyst poisoning or suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these common issues.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Catalyst Inactivation by Oxygen 1. Ensure all reaction vessels are thoroughly dried and purged with an inert gas (Argon or Nitrogen). 2. Degas all solvents and liquid reagents by sparging with an inert gas or by the freeze-pump-thaw method. 3. Maintain a positive pressure of inert gas throughout the reaction setup.
Catalyst Poisoning by Impurities in Starting Materials 1. Aryl Halide (e.g., 2-bromo-5-fluoroaniline or 2-chloro-5-fluoroaniline): Purify by recrystallization or column chromatography. Common impurities can include other halogenated anilines or starting materials from its synthesis. 2. Amine (Azepane): Purify by distillation. Amines can absorb carbon dioxide from the air to form carbonate salts, which can interfere with the reaction. 3. Solvent: Use high-purity, anhydrous solvents. Common ethereal solvents like dioxane and THF can contain peroxide impurities which can oxidize the phosphine ligand and deactivate the catalyst.
Phosphine Ligand Degradation 1. Use fresh, high-purity phosphine ligands. Many biarylphosphine ligands are air-sensitive and can oxidize over time to the corresponding phosphine oxide, which is ineffective as a ligand. 2. Consider using pre-formed palladium pre-catalysts which are often more stable and provide more consistent results.
Inappropriate Base or Base Quality 1. The choice of base is critical and substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) are often effective, but can be incompatible with sensitive functional groups.[1][2] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be required for substrates with base-sensitive functionalities.[1] 2. Ensure the base is finely powdered and dry, especially for solid inorganic bases, to maximize its reactivity.
Suboptimal Reaction Temperature 1. If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) may improve the reaction rate. Typical reaction temperatures are between 80-100°C.[3] 2. However, excessively high temperatures can lead to catalyst decomposition and side reactions.
Insoluble Species 1. Insolubility of reagents or the catalyst can hinder the reaction.[3] 2. If insolubility is suspected, consider screening alternative solvents or using a co-solvent system to improve solubility.
Problem 2: Formation of Side Products
Side Product Possible Cause & Solution
Hydrodehalogenation of the Aryl Halide This side reaction, where the halogen on the fluoroaniline is replaced by a hydrogen, can be promoted by certain catalyst systems and the presence of water. Solution: Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress this pathway. Ensure strictly anhydrous conditions.
Homocoupling of the Aryl Halide The formation of a biaryl species from the coupling of two aryl halide molecules can occur in the presence of oxygen. Solution: Rigorously exclude oxygen from the reaction mixture.
Formation of Phosphine Oxide The presence of phosphine oxide, detectable by ³¹P NMR, indicates oxidation of the ligand. Solution: Improve inert gas technique and ensure the use of peroxide-free solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of catalyst poisoning in the synthesis of this compound?

A1: The most frequent cause of catalyst poisoning is the presence of impurities in the starting materials, particularly the amine (azepane) and the aryl halide (e.g., 2-bromo-5-fluoroaniline). Amines are known to be particularly problematic as trace impurities can completely halt the reaction. Oxygen is another major culprit, leading to the oxidation and deactivation of the palladium catalyst and phosphine ligands.

Q2: How can I tell if my phosphine ligand has degraded?

A2: Phosphine ligands, especially electron-rich biaryl phosphines, are susceptible to oxidation to the corresponding phosphine oxides. This can sometimes be observed as a change in the physical appearance of the ligand (e.g., from a white crystalline solid to a waxy or discolored solid). The most definitive method for checking the purity of a phosphine ligand is by ³¹P NMR spectroscopy.

Q3: Can water affect the Buchwald-Hartwig amination reaction?

A3: The effect of water is complex and can be reaction-dependent. While traditionally considered detrimental due to potential side reactions and catalyst decomposition, some studies have shown that controlled amounts of water can be beneficial for certain Buchwald-Hartwig reactions, particularly amidations, by aiding in the dissolution of the base.[4][5][6][7] However, for the synthesis of this compound, it is generally recommended to start with anhydrous conditions to minimize potential side reactions like hydrodehalogenation.

Q4: Which palladium precursor and ligand combination is best for this synthesis?

A4: The optimal choice of palladium precursor and ligand can be substrate-dependent. For the coupling of an aryl chloride, which can be more challenging, bulky, electron-rich phosphine ligands are often required.[2] Commonly successful ligands for such transformations include biarylphosphines like XPhos, RuPhos, and BrettPhos.[8] Using a pre-formed palladium pre-catalyst, such as a G3 or G4 palladacycle, can often provide more reproducible results than generating the active catalyst in situ from a simple palladium salt like Pd(OAc)₂.

Q5: What is the role of the base in this reaction, and which one should I use?

A5: The base plays a crucial role in the catalytic cycle by deprotonating the amine, allowing it to coordinate to the palladium center.[2] The choice of base depends on the functional group tolerance of your substrates. For robust substrates, a strong base like sodium tert-butoxide (NaOtBu) often leads to faster reaction rates.[1] If your substrate contains base-sensitive groups (e.g., esters), a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a better choice, although this may require higher reaction temperatures or longer reaction times.[1]

Quantitative Data Summary

The following table summarizes the impact of various factors on the yield of Buchwald-Hartwig amination reactions, based on literature data for similar systems. This data is intended to be illustrative of general trends.

ParameterConditionEffect on YieldReference
Water Content Anhydrous vs. 400 mol% H₂O (for amidation)Can be beneficial, increasing yield in some cases[4][5][6][7]
Oxygen Rigorous exclusion vs. ambient airDrastic decrease in yield in the presence of airGeneral Knowledge
Ligand Oxidation Fresh ligand vs. partially oxidized ligandSignificant decrease in yieldGeneral Knowledge
Base Choice NaOtBu vs. K₂CO₃NaOtBu often gives higher yields and faster reactions with tolerant substrates. K₂CO₃ is better for base-sensitive substrates.[1]
Catalyst Loading 1-2 mol% vs. <0.5 mol%Higher loading may be needed for challenging substrates, but lower loadings are desirable for process efficiency.[1]

Experimental Protocols

Representative Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-5-fluoroaniline (1.0 equiv)

  • Azepane (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene (solvent)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add 2-bromo-5-fluoroaniline and anhydrous toluene.

  • Add azepane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)L OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch + HNR'R'' - X⁻ PdII_Amine [Ar-Pd(II)(NHR'R'')L]⁺X⁻ Ligand_Exch->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)(NR'R'')L Deprot->PdII_Amido - HB⁺X⁻ Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Start->Check_Inert Check_Inert->Start Oxygen Leak Suspected Check_Reagents Assess Reagent Purity (Purify Starting Materials) Check_Inert->Check_Reagents Atmosphere is Inert Check_Reagents->Start Impurity Detected Screen_Conditions Systematic Condition Screen Check_Reagents->Screen_Conditions Reagents are Pure Screen_Ligand Screen Ligands Screen_Conditions->Screen_Ligand Screen_Base Screen Bases Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Success Successful Synthesis Optimize_Temp->Success Improved Yield

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

enhancing the stability of 2-(azepan-1-yl)-5-fluoroaniline in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(azepan-1-yl)-5-fluoroaniline. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific problems you may encounter with this compound solutions and provides actionable steps for resolution.

Issue Potential Cause Recommended Action
Solution turns yellow/brown Oxidation of the aniline moiety. Aromatic amines are susceptible to air oxidation, which is often accelerated by light and elevated temperatures.Store solutions in amber vials to protect from light. Prepare fresh solutions before use. If storage is necessary, purge the vial with an inert gas (e.g., argon or nitrogen) and store at low temperatures (2-8 °C).
Precipitate forms in solution Poor solubility in the chosen solvent or degradation leading to insoluble products.Ensure the solvent is appropriate for the desired concentration. Consider using a co-solvent system. If precipitation occurs upon storage, it may be a sign of degradation; in such cases, the solution should be discarded and a fresh one prepared.
Inconsistent experimental results Degradation of the compound leading to lower effective concentrations.Always use freshly prepared solutions. If that is not feasible, perform a quick purity check (e.g., by HPLC) before use, especially for older solutions.
Formation of unexpected byproducts Reaction with components of the solvent or buffer, or degradation under the experimental pH conditions.Evaluate the compatibility of the solvent and buffer system with the compound. Aniline derivatives can be unstable at certain pH values. Consider performing a forced degradation study to understand the compound's stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by:

  • Light: Exposure to light, especially UV light, can accelerate oxidative degradation.

  • Temperature: Higher temperatures increase the rate of degradation reactions.

  • pH: The compound's stability can be pH-dependent. Both strongly acidic and basic conditions can potentially lead to degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions under certain conditions.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of anilines, likely degradation pathways involve oxidation of the aniline nitrogen and the aromatic ring. This can lead to the formation of colored impurities such as nitroso, nitro, and azo compounds, as well as polymeric materials.[2][4]

Q3: What is the recommended way to store solutions of this compound?

A3: For optimal stability, solutions should be:

  • Stored in tightly sealed amber glass vials to protect from light and air.

  • Kept at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) may be an option, but solubility upon thawing should be verified.

  • Purged with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.

Q4: Are there any chemical stabilizers that can be added to the solution?

A4: While the use of stabilizers should be carefully considered based on the downstream application, some general stabilizers for aromatic amines include:

  • Antioxidants: Small amounts of antioxidants can be effective.

  • Thiourea derivatives: Compounds like ethylene thiourea have been used to stabilize aromatic amines against discoloration.[5]

  • Hydrazine: In some industrial applications, hydrazine or its hydrate has been used as a stabilizer for aromatic amines.[6] The compatibility of any stabilizer with your specific experimental setup must be validated.

Q5: How can I monitor the stability of my this compound solution?

A5: The most reliable way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of a Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of this compound for immediate use or short-term storage.

cluster_prep Solution Preparation cluster_storage Short-Term Storage weigh 1. Weigh Compound dissolve 2. Dissolve in appropriate solvent (e.g., DMSO, DMF, Acetonitrile) weigh->dissolve vortex 3. Vortex/sonicate to ensure complete dissolution dissolve->vortex transfer 4. Transfer to amber vial vortex->transfer purge 5. Purge with inert gas (Ar or N2) transfer->purge seal 6. Seal tightly purge->seal refrigerate 7. Store at 2-8 °C seal->refrigerate

Caption: Workflow for preparing and storing a stock solution.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study can help identify the degradation pathways and the intrinsic stability of the molecule. This is a crucial step in developing a stability-indicating analytical method.[7][8][9][10]

cluster_conditions Stress Conditions start Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidative (e.g., 3% H2O2) start->oxidation thermal Thermal (e.g., 60 °C) start->thermal photo Photolytic (UV/Vis light) start->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate degradation: - % Loss of parent compound - Formation of degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

Potential Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for this compound, leading to the formation of colored dimeric and polymeric species, which is a common fate for aniline derivatives.

A This compound B Radical Cation Intermediate A->B Oxidation [O], light, heat C Dimerization & Further Oxidation B->C D Colored Degradation Products (e.g., Azo compounds, Polymers) C->D

Caption: A potential oxidative degradation pathway.

References

Technical Support Center: Synthesis of 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(azepan-1-yl)-5-fluoroaniline. This guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes, troubleshooting common experimental issues, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The synthesis of this compound involves the formation of an aryl C-N bond between a fluoroaniline core and an azepane ring. The three most common and effective strategies are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used method for C-N cross-coupling, known for its high functional group tolerance and relatively mild conditions.[1][2]

  • Copper-Catalyzed Ullmann Condensation: A classical method that is often cost-effective but may require higher temperatures and stoichiometric amounts of copper.[3][4][5] Modern variations use catalytic copper with specific ligands.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): This route is viable if the aromatic ring is "activated" by strong electron-withdrawing groups, making it susceptible to nucleophilic attack by the amine.[8][9]

Q2: How do I choose the most suitable synthetic route for my needs?

A2: The choice of route depends on several factors including available starting materials, scale, budget, and equipment.

  • Buchwald-Hartwig is often the first choice due to its broad substrate scope, high yields, and milder conditions. It is ideal for small-scale synthesis and medicinal chemistry applications where functional group tolerance is critical.[1]

  • Ullmann Condensation can be a good alternative, particularly for large-scale synthesis where the cost of palladium catalysts might be a concern. However, it typically requires harsher conditions (higher temperatures) which might not be suitable for sensitive substrates.[3][10]

  • Nucleophilic Aromatic Substitution (SNAr) is the most atom-economical and catalyst-free method but is limited by the need for a highly electron-deficient aromatic precursor (e.g., a starting material with a nitro group ortho or para to the leaving group).[9][11]

Q3: What are the typical starting materials for these synthetic routes?

A3:

  • For Buchwald-Hartwig & Ullmann: You would typically start with a di-substituted benzene ring, such as 2-bromo-4-fluoroaniline or 1-bromo-2-amino-4-fluorobenzene , and couple it with azepane . Aryl bromides and iodides are generally more reactive than chlorides.[3][12]

  • For SNAr: A common starting material would be a precursor like 2,4-difluoronitrobenzene . The more activated fluorine (ortho to the nitro group) would react with azepane, followed by a subsequent reduction of the nitro group to an amine.

Alternative Synthetic Routes

The following diagram illustrates the three primary pathways to synthesize the target molecule.

G cluster_start Starting Materials cluster_product Final Product SM1 2-Bromo-4-fluoroaniline RouteB Route B: Ullmann Condensation SM1->RouteB Cu Catalyst, Ligand, Base RouteA RouteA SM1->RouteA Pd Catalyst, Ligand, Base SM2 Azepane SM2->RouteB SM2->RouteA SM3 2,4-Difluoronitrobenzene RouteC Route C: SNAr & Reduction SM3->RouteC 1. Azepane, Base (SNAr) Product This compound RouteB->Product IntermediateC 2-(azepan-1-yl)-5-fluoronitrobenzene RouteC->IntermediateC IntermediateC->Product 2. Reduction (e.g., H₂, Pd/C) RouteA->Product

Caption: Alternative synthetic pathways to this compound.
Comparison of Synthetic Routes

The table below summarizes typical conditions for each route. Note that specific conditions require optimization.

ParameterRoute A: Buchwald-HartwigRoute B: Ullmann CondensationRoute C: SNAr & Reduction
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts[13]CuI, Cu₂O, or Cu powder[3][14]None (for SNAr step)
Ligand Phosphine-based (e.g., XPhos, RuPhos, BINAP)[15]Diamines, Phenanthrolines, or Amino Acids[3]Not Applicable
Base NaOt-Bu, K₂CO₃, Cs₂CO₃[2]K₂CO₃, Cs₂CO₃, KOH[10][16]K₂CO₃, Et₃N, DIPEA
Solvent Toluene, Dioxane, THF[13][15]DMF, NMP, DMSO[3][5]DMSO, DMF, MeCN[16]
Temperature 80 - 120 °C120 - 210 °C (can be lower with modern ligands)[3]60 - 120 °C
Typical Yields 70 - 95%50 - 85%60 - 90% (over two steps)
Key Advantage High yield, mild conditions, functional group tolerance.Low catalyst cost.Catalyst-free, high atom economy.
Key Disadvantage High catalyst/ligand cost.Harsh conditions, potential for side reactions.[3]Requires activated substrate and a two-step process.

Experimental Protocols

The following are generalized, representative protocols. Researchers must adapt these to their specific setup and optimize conditions as needed.

Protocol A: Buchwald-Hartwig Amination
  • Setup: To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the phosphine ligand (if not using a pre-catalyst).

  • Reagents: Add 2-bromo-4-fluoroaniline (1.0 eq), azepane (1.2-1.5 eq), and a base such as sodium tert-butoxide (1.5-2.0 eq).

  • Solvent: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol B: Ullmann Condensation
  • Setup: To a reaction vessel, add copper(I) iodide (5-10 mol%), a ligand such as L-proline or 1,10-phenanthroline (10-20 mol%), and a base like potassium carbonate (2.0 eq).

  • Reagents: Add 2-bromo-4-fluoroaniline (1.0 eq) and azepane (1.5-2.0 eq).

  • Solvent: Add a high-boiling polar solvent like DMF or DMSO.

  • Reaction: Heat the mixture to 130-150 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The copper catalyst may form complexes, sometimes requiring an ammonia/ammonium chloride wash to break them.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol C: Nucleophilic Aromatic Substitution (SNAr) and Reduction
  • Step 1: SNAr Reaction

    • Setup: In a reaction vessel, dissolve 2,4-difluoronitrobenzene (1.0 eq) in a polar aprotic solvent like DMSO or MeCN.[11][16]

    • Reagents: Add a base such as potassium carbonate (2.0 eq) followed by the slow addition of azepane (1.1 eq).

    • Reaction: Heat the mixture to 80 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

    • Work-up: Cool the reaction, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate to yield crude 2-(azepan-1-yl)-5-fluoronitrobenzene. This intermediate can be purified or used directly in the next step.

  • Step 2: Nitro Group Reduction

    • Setup: Dissolve the crude nitro-intermediate from Step 1 in a solvent like ethanol, methanol, or ethyl acetate.

    • Catalyst: Add a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C).

    • Reaction: Place the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.

    • Work-up: Carefully filter the reaction mixture through celite to remove the Pd/C catalyst.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.

Troubleshooting Guide

This section addresses common issues encountered during synthesis.

G start Low or No Yield in C-N Coupling Reaction check_reagents Are reagents pure & dry? Is the amine volatile? start->check_reagents Check First check_catalyst Is the catalyst/ligand active? (Not degraded by air/moisture) start->check_catalyst Check First check_conditions Are reaction conditions optimal? (Temp, Solvent, Base) start->check_conditions Then Check check_side_reactions Are there side reactions? (e.g., hydrodehalogenation) start->check_side_reactions Then Check sol_reagents Solution: • Use fresh, anhydrous reagents/solvents. • Use a sealed tube for volatile amines. check_reagents->sol_reagents sol_catalyst Solution: • Use a glovebox for setup. • Use stable pre-catalysts. • Screen different ligands. check_catalyst->sol_catalyst sol_conditions Solution: • Screen different bases/solvents. • Increase temperature or reaction time. • Check for insolubility issues. check_conditions->sol_conditions sol_side_reactions Solution: • Adjust base or temperature. • Choose a more selective ligand/catalyst system. check_side_reactions->sol_side_reactions

Caption: A logical workflow for troubleshooting low-yield C-N coupling reactions.

Q: My Buchwald-Hartwig amination has a low yield. What are the common causes?

A: Low yields in Buchwald-Hartwig reactions are common during optimization. Consider the following:

  • Catalyst and Ligand Inactivity: The palladium catalyst is sensitive to air and moisture. Ensure you are using strictly anhydrous and degassed solvents and an inert atmosphere. The choice of ligand is crucial; a ligand that is optimal for one substrate may not work for another. Consider screening different ligands (e.g., XPhos, RuPhos, BrettPhos). Using air-stable pre-catalysts can also improve reliability.[12][13]

  • Base Selection: The strength and type of base can significantly impact the reaction. If a strong base like NaOt-Bu causes substrate decomposition, consider a weaker base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures.[15]

  • Reagent Purity: Impurities in the starting materials (aryl halide or amine) can poison the catalyst. Ensure your reagents are pure.

  • Insolubility: Poor solubility of reagents or the base can hinder the reaction. Ensure vigorous stirring and consider a solvent system that better solubilizes all components.[13]

Q: The Ullmann condensation is not proceeding, and I'm recovering my starting material. What can I do?

A: The classic Ullmann reaction often requires harsh conditions. If you are recovering starting material, it's likely the reaction is not reaching the required activation energy.

  • Increase Temperature: These reactions often require temperatures above 150 °C, sometimes up to 210 °C.[3] Ensure your solvent is stable at the target temperature.

  • Activate Copper: Traditional methods use "activated" copper powder. If using copper salts like CuI, the addition of a ligand (e.g., 1,10-phenanthroline, L-proline) is essential to create a soluble, active catalytic species and allow for milder conditions.[3]

  • Substrate Reactivity: Aryl iodides are more reactive than bromides, which are more reactive than chlorides.[3] If using an aryl bromide or chloride, you may need more forcing conditions or a more active catalyst system.

  • Solvent Choice: High-boiling, polar aprotic solvents like NMP, DMF, or DMSO are standard for this reaction as they help solubilize the reagents and can be heated to high temperatures.[3]

Q: I'm seeing significant side products in my SNAr reaction. How can I improve selectivity?

A: Side products in SNAr reactions often arise from reaction at unintended sites or decomposition.

  • Control Temperature: SNAr reactions can be exothermic. Overheating can lead to decomposition or undesired side reactions. Maintain careful temperature control and consider adding the nucleophile slowly.

  • Choice of Base: Use a mild, non-nucleophilic base (e.g., K₂CO₃, DIPEA) to deprotonate the amine without competing in the substitution reaction.

  • Positional Selectivity: If your starting material has multiple leaving groups (e.g., 2,4-difluoronitrobenzene), the reaction should be highly selective for the position most activated by the electron-withdrawing group (the fluorine ortho to the nitro group). If you are seeing substitution at the other position, reducing the temperature may improve selectivity.

Q: My purification is difficult due to residual catalyst or ligand. Are there any tips?

A: Removing palladium and phosphine ligand oxides can be challenging.

  • Filtration: A thorough filtration through celite or silica gel after the initial work-up can remove a significant portion of the catalyst.

  • Acid Wash: For amine products, an acidic wash (e.g., 1M HCl) can be used to extract the product into the aqueous layer, leaving non-basic impurities like ligand oxides in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure product.

  • Specialized Scavengers: There are commercially available silica-based scavengers with functional groups (e.g., thiols) that can selectively bind to and remove residual palladium from the product solution.

References

Technical Support Center: Synthesis of 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(azepan-1-yl)-5-fluoroaniline, with a focus on reducing reaction times.

FAQs: Frequently Asked Questions

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1] This reaction involves the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For this specific synthesis, the reactants are typically 2-bromo-4-fluoroaniline or 2-chloro-4-fluoroaniline and azepane.

Q2: What are the key factors that influence the reaction time of this synthesis?

A2: Several factors can significantly impact the reaction time:

  • Choice of Aryl Halide: The reactivity of the aryl halide is crucial. Generally, the order of reactivity is Ar-I > Ar-Br > Ar-Cl.[2] Using a more reactive aryl halide like 2-bromo-4-fluoroaniline will typically result in shorter reaction times compared to 2-chloro-4-fluoroaniline.

  • Catalyst System (Palladium Pre-catalyst and Ligand): The selection of the palladium source and the phosphine ligand is critical. Modern pre-catalysts are often more efficient.[3][4] The ligand's structure affects the stability and activity of the catalyst.

  • Base: A strong, non-nucleophilic base is required to facilitate the catalytic cycle. The choice of base can influence reaction rates and the tolerance of other functional groups.[5]

  • Solvent: The solvent must be appropriate for the reaction conditions and capable of dissolving the reactants and catalyst. Toluene and dioxane are commonly used.[6]

  • Temperature: Higher temperatures generally accelerate the reaction, but can also lead to side product formation. Typical temperatures range from 80-110 °C.[4]

  • Concentration: The concentration of reactants can also play a role in reaction kinetics.

Q3: Which phosphine ligands are recommended for coupling a secondary cyclic amine like azepane?

A3: For coupling secondary amines, bulky, electron-rich phosphine ligands are generally preferred as they promote the catalytic cycle. Ligands such as RuPhos have been noted to be superior for the coupling of secondary amines with aryl chlorides.[3] Other commonly used ligands for such transformations include XPhos and BrettPhos.[7][8]

Q4: Can microwave irradiation be used to reduce the reaction time?

A4: Yes, microwave-assisted synthesis can be a very effective technique for dramatically reducing reaction times in Buchwald-Hartwig aminations, often from hours to minutes. This is due to efficient and rapid heating of the reaction mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction 1. Inactive Catalyst: The palladium catalyst may not have been activated to the active Pd(0) species.- Use a pre-catalyst that readily forms the active species. - If using a Pd(II) source like Pd(OAc)₂, ensure proper pre-activation or consider that the amine itself can act as a reducing agent.
2. Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific substrates.- Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[3][7][8]
3. Weak Base: The base may not be strong enough to deprotonate the amine effectively.- Use a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[5]
4. Low Temperature: The reaction temperature may be too low for the given substrates and catalyst system.- Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition.
5. Aryl Chloride Reactivity: If using 2-chloro-4-fluoroaniline, its lower reactivity compared to the bromo-analogue can lead to slow reactions.- Consider switching to 2-bromo-4-fluoroaniline. - Use a more active catalyst system specifically designed for aryl chlorides.
Low Yield 1. Side Reactions: Beta-hydride elimination can be a competing side reaction.[1]- The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with different ligands.
2. Catalyst Poisoning: Impurities in the starting materials or solvent can deactivate the catalyst.- Ensure all reagents and the solvent are pure and dry. Degas the solvent to remove oxygen.
3. Product Instability: The product may be degrading under the reaction conditions.- Monitor the reaction progress and stop it as soon as the starting material is consumed. Consider lowering the reaction temperature.
Formation of Byproducts 1. Hydrodehalogenation: The aryl halide is reduced, removing the halogen.- This can be a sign of an inefficient catalytic cycle. Re-evaluate the ligand and base combination.
2. Homocoupling of Aryl Halide: Two molecules of the aryl halide react with each other.- Optimize the reaction conditions, particularly the catalyst loading and temperature.

Data Presentation

Table 1: Impact of Key Parameters on Reaction Time
ParameterChangeExpected Impact on Reaction TimeNotes
Aryl Halide From 2-chloro-4-fluoroaniline to 2-bromo-4-fluoroanilineDecreaseAryl bromides are generally more reactive in Buchwald-Hartwig aminations.[2]
Catalyst Loading IncreaseDecreaseHigher catalyst concentration can increase the reaction rate, but may also lead to more side products.
Ligand Switch to a more electron-rich, bulky ligand (e.g., from a simpler phosphine to XPhos or RuPhos)DecreaseBulky, electron-rich ligands often accelerate the rate-limiting steps of the catalytic cycle.[3]
Base Strength Increase (e.g., from K₂CO₃ to NaOtBu)DecreaseA stronger base facilitates the deprotonation of the amine, which is a key step in the catalytic cycle.[5]
Temperature IncreaseDecreaseReaction rates generally increase with temperature, but this must be balanced against potential degradation of reactants or products.
Solvent Polarity VariesCan increase or decreaseThe optimal solvent depends on the specific catalyst system and substrates. Toluene and dioxane are common choices.[6]
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Halides with Secondary Amines
ComponentTypical Range/Value
Aryl Halide 1.0 equivalent
Amine (Azepane) 1.1 - 1.5 equivalents
Palladium Pre-catalyst 1 - 5 mol%
Phosphine Ligand 1.2 - 6 mol%
Base (e.g., NaOtBu) 1.2 - 2.0 equivalents
Solvent (e.g., Toluene) Sufficient to dissolve reactants
Temperature 80 - 110 °C
Reaction Time 2 - 24 hours

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on typical conditions for Buchwald-Hartwig amination reactions. Optimization may be required to achieve the desired reaction time and yield.

Materials:

  • 2-bromo-4-fluoroaniline

  • Azepane

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst (e.g., XPhos Pd G3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (if not using a pre-ligated catalyst).

  • Add the sodium tert-butoxide (1.5 equivalents).

  • Add the 2-bromo-4-fluoroaniline (1.0 equivalent).

  • Add anhydrous, degassed toluene via syringe.

  • Finally, add the azepane (1.2 equivalents) via syringe.

  • Stir the reaction mixture at a temperature between 90-110 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents Combine Reactants: - 2-bromo-4-fluoroaniline - Azepane - Pd Catalyst & Ligand - Base (NaOtBu) - Toluene reaction Heat Reaction Mixture (90-110 °C) under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Reaction Work-up: - Quench with Water - Extract with Organic Solvent monitoring->workup Upon Completion purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product: This compound purification->product

Caption: A typical experimental workflow for the synthesis.

troubleshooting_logic Troubleshooting Logic for Slow Reaction Times start Slow or Incomplete Reaction check_temp Is Temperature Optimal? (80-110 °C) start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_catalyst Is Catalyst System Active? check_temp->check_catalyst Yes success Reaction Rate Improved increase_temp->success screen_ligands Screen Different Ligands (e.g., XPhos, RuPhos) check_catalyst->screen_ligands No check_base Is Base Strong Enough? check_catalyst->check_base Yes screen_ligands->success stronger_base Use Stronger Base (e.g., NaOtBu) check_base->stronger_base No check_halide Using Aryl Chloride? check_base->check_halide Yes stronger_base->success switch_halide Consider Aryl Bromide check_halide->switch_halide Yes check_halide->success No switch_halide->success

Caption: A logical approach to troubleshooting slow reactions.

References

Validation & Comparative

A Comparative Guide to the Crystallographic Characterization of 2-(azepan-1-yl)-5-fluoroaniline and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodology for the characterization of 2-(azepan-1-yl)-5-fluoroaniline and its structural analogs, such as the chloro and trifluoromethyl derivatives, using single-crystal X-ray diffraction. While a public crystallographic information file (CIF) for this compound is not currently available, this guide outlines the necessary experimental protocols and the expected data outcomes of such an analysis. A comparative framework is presented to aid researchers in evaluating the structural parameters of this class of compounds once experimental data is obtained.

Molecular Structure of this compound and Analogs

The substitution on the aniline ring is a key determinant of the molecule's electronic properties and its potential intermolecular interactions in the solid state. The diagram below illustrates the general chemical structure of the compounds discussed in this guide.

Fig. 1: General molecular structure of 2-(azepan-1-yl)-5-substituted-aniline.

Experimental Protocol for Single-Crystal X-ray Diffraction

The definitive three-dimensional structure of a molecule is determined through single-crystal X-ray diffraction. The process involves several key stages, from sample preparation to data analysis, as outlined below.

Key Experimental Stages:
  • Crystal Growth: High-quality single crystals are paramount for a successful diffraction experiment. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other methods include vapor diffusion and slow cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

start Synthesis and Purification of Compound crystal_growth Crystal Growth (e.g., Slow Evaporation) start->crystal_growth crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection mounting Mounting on Goniometer crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis (e.g., CheckCIF) refinement->validation cif Generation of Crystallographic Information File (CIF) validation->cif

Fig. 2: Workflow for X-ray crystallographic analysis.

Comparative Data Presentation

The following table outlines the key crystallographic parameters that would be determined from a single-crystal X-ray diffraction experiment. A comparative analysis of these parameters for this compound and its analogs would provide valuable insights into the effects of the substituent on the crystal packing and molecular conformation.

ParameterThis compoundAlternative 1: Chloro-analogAlternative 2: Trifluoromethyl-analogDescription
Crystal System To be determinedTo be determinedTo be determinedThe basic crystal lattice type (e.g., monoclinic, orthorhombic).
Space Group To be determinedTo be determinedTo be determinedThe symmetry of the crystal structure.
Unit Cell Dimensions
a (Å)To be determinedTo be determinedTo be determinedLength of the 'a' axis of the unit cell.
b (Å)To be determinedTo be determinedTo be determinedLength of the 'b' axis of the unit cell.
c (Å)To be determinedTo be determinedTo be determinedLength of the 'c' axis of the unit cell.
α (°)To be determinedTo be determinedTo be determinedAngle between the 'b' and 'c' axes.
β (°)To be determinedTo be determinedTo be determinedAngle between the 'a' and 'c' axes.
γ (°)To be determinedTo be determinedTo be determinedAngle between the 'a' and 'b' axes.
Volume (ų)To be determinedTo be determinedTo be determinedThe volume of the unit cell.
Z To be determinedTo be determinedTo be determinedThe number of molecules in the unit cell.
Calculated Density (g/cm³)To be determinedTo be determinedTo be determinedThe theoretical density of the crystal.
R-factor To be determinedTo be determinedTo be determinedA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Key Bond Lengths (Å)To be determinedTo be determinedTo be determinede.g., C-F, C-N, etc.
Key Bond Angles (°)To be determinedTo be determinedTo be determinede.g., C-N-C, etc.
Torsion Angles (°)To be determinedTo be determinedTo be determinedDescribes the conformation of the molecule.
Intermolecular Interactions To be determinedTo be determinedTo be determinede.g., Hydrogen bonding, π-π stacking.

Conclusion

The crystallographic characterization of this compound and its analogs is crucial for understanding their structure-property relationships. The experimental workflow and data parameters outlined in this guide provide a robust framework for researchers to conduct and evaluate such studies. The resulting structural information is invaluable for rational drug design and the development of new chemical entities.

Comparative Biological Activity of 2-(Azepan-1-yl)-5-fluoroaniline and Its Analogs: An In-Silico and In-Vitro Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential biological activities of 2-(azepan-1-yl)-5-fluoroaniline and its structurally related analogs. Due to the limited publicly available data on the specific biological profile of this compound, this report focuses on the experimentally determined activities of analogous compounds featuring a fluoroaniline core substituted with various cyclic amines. The analysis is intended to provide researchers, scientists, and drug development professionals with a predictive overview of potential therapeutic applications and a foundation for future experimental design.

The primary biological activities observed in analogous fluoroaniline derivatives are in the realms of antimicrobial and anticancer research. The inclusion of a fluorine atom can significantly influence a molecule's metabolic stability and binding affinity to biological targets.[1] The nature of the cyclic amine substituent further modulates this activity.

Comparative Analysis of Biological Activity

To provide a clear comparison, the biological activities of various fluoroaniline analogs are summarized below. These activities are primarily focused on antimicrobial and anticancer properties, as these are the most prominently reported for this class of compounds.

Antimicrobial Activity

Aniline derivatives are recognized for their potential as antimicrobial agents.[2] The introduction of fluorine and various cyclic amine moieties can enhance their efficacy against a range of bacterial and fungal pathogens. The following table summarizes the reported antimicrobial activities of selected analogs.

Compound/AnalogTarget Organism(s)Activity Metric (e.g., MIC)Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus, Vibrio harveyiMIC: 100 µg/mL[2]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus, Vibrio harveyiMIC: 50 µg/mL[2]
1-(substituted pyrrolyl)-7-(substituted amino)-6-fluoro-1,4-dihydro-4-oxo-3- quinolinecarboxylic acidsEscherichia coli, Staphylococcus aureusVaried based on substitution[3]

MIC: Minimum Inhibitory Concentration.

Anticancer Activity

Several fluoroaniline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival.

Compound/AnalogCancer Cell Line(s)Activity Metric (e.g., IC50)Reference
2-Butyl-4-chloro-1-{3-[7-methoxy-4-(3-(trifluoromethyl)phenylamino)quinazolin-6-yloxy]-propyl}-1H-imidazole-5-carboxaldehydeA431 (skin epidermoid carcinoma)IC50: 3.5 µM[1]
2-Butyl-4-chloro-1-{3-[4-(3-iodophenyl amino)-7-methoxyquinazolin-6-yloxy]propyl}-1H-imidazole-5-carboxaldehydeA431 (skin epidermoid carcinoma)IC50: 3 µM[1]
2-morpholino-4-anilinoquinoline derivatives (3c, 3d, 3e)HepG2 (liver cancer)IC50: 11.42, 8.50, 12.76 µM, respectively[4]
2-anilino triazolopyrimidines (3d)A549 (non-small cell lung carcinoma), HeLa (cervix carcinoma)IC50: 30-43 nM[5]
Gefitinib-1,2,3-triazole derivative (4b)NCI-H1299, A549, NCI-H1437 (lung cancer)IC50: 4.42, 3.94, 1.56 µM, respectively[6]

IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antimicrobial and anticancer activities of aniline derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[7][8]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target bacteria is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antimicrobial_Susceptibility_Workflow A Prepare serial dilutions of test compound C Inoculate microtiter plate wells A->C B Prepare standardized bacterial inoculum B->C D Incubate plate C->D E Determine Minimum Inhibitory Concentration (MIC) D->E Cytotoxicity_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with test compound A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E F Calculate IC50 value E->F SAR_Relationship Core Fluoroaniline Core F_Pos Position of Fluorine Core->F_Pos Cyclic_Amine Nature of Cyclic Amine (e.g., Azepane) Core->Cyclic_Amine Other_Subst Other Ring Substituents Core->Other_Subst Activity Biological Activity (Antimicrobial/Anticancer) F_Pos->Activity Cyclic_Amine->Activity Other_Subst->Activity

References

Comparative Analysis of 2-(Azepan-1-yl)-5-fluoroaniline Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationships (SAR) of 2-(azepan-1-yl)-5-fluoroaniline derivatives is currently challenging due to the limited availability of specific SAR studies on this chemical scaffold in publicly accessible scientific literature. While the individual components of this structure—a fluoroaniline and an azepane ring—are present in various biologically active molecules, a detailed exploration of how systematic structural modifications of this combined scaffold impact a specific biological activity is not well-documented.

This guide, therefore, presents a generalized framework for approaching the SAR of such derivatives, drawing upon established principles of medicinal chemistry and data from analogous compounds. It aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the key structural regions and potential modification strategies for this class of compounds.

Key Structural Regions for SAR Exploration

The this compound scaffold can be dissected into three primary regions for systematic modification in SAR studies: the fluoroaniline ring, the azepane ring, and the linker connecting them.

Structural Region Potential Modifications Hypothesized Impact on Activity
Fluoroaniline Ring - Alteration of the fluorine position (e.g., 2-, 3-, or 4-fluoro)- Modulation of electronic properties, pKa, and metabolic stability.
- Introduction of additional substituents (e.g., chloro, methyl, methoxy)- Exploration of steric and electronic effects on target binding.
- Replacement of the aniline nitrogen with other functional groups- Investigation of hydrogen bonding capacity and overall polarity.
Azepane Ring - Ring size variation (e.g., piperidine, pyrrolidine)- Impact on conformational flexibility and orientation of substituents.
- Substitution on the azepane ring- Introduction of additional interaction points with the target protein.
- Introduction of heteroatoms into the ring- Alteration of solubility and potential for new hydrogen bond interactions.
Linker - Variation of the linker length between the two rings- Optimization of the spatial arrangement of the key pharmacophoric features.
- Introduction of rigidity (e.g., double or triple bonds)- Restriction of conformational freedom to favor a bioactive conformation.
- Incorporation of functional groups within the linker- Introduction of new interaction motifs.

Experimental Protocols for SAR Evaluation

A typical experimental workflow to establish the SAR of a novel series of this compound derivatives would involve the following key assays:

  • Primary In Vitro Target-Based Assay: This assay is crucial for determining the on-target potency of the synthesized analogs. The choice of assay depends on the biological target of interest (e.g., enzyme inhibition assay, receptor binding assay).

  • Secondary In Vitro Functional Assay: To understand the functional consequences of target engagement, a cell-based assay is often employed. This could measure downstream signaling events or cellular responses.

  • In Vitro ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical. Key assays include:

    • Solubility: Determining the aqueous solubility of the compounds.

    • Permeability: Assessing the ability of compounds to cross biological membranes (e.g., PAMPA or Caco-2 assays).

    • Metabolic Stability: Evaluating the stability of compounds in the presence of liver microsomes or hepatocytes.

    • Plasma Protein Binding: Determining the extent to which compounds bind to plasma proteins.

  • In Vivo Efficacy Studies: Promising candidates from in vitro assays would be advanced to animal models of the disease to evaluate their efficacy and establish a dose-response relationship.

  • Pharmacokinetic (PK) Studies: In vivo PK studies are conducted to understand the time course of drug absorption, distribution, metabolism, and excretion in a living organism.

Visualizing Structure-Activity Relationships and Workflows

Diagrams are essential for visualizing the complex relationships in SAR studies and the flow of experiments.

SAR_Logic cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_evaluation Biological Evaluation cluster_outcome Outcome Core Initial Hit Compound Mod_Aniline Fluoroaniline Ring Modification Core->Mod_Aniline Mod_Azepane Azepane Ring Modification Core->Mod_Azepane Mod_Linker Linker Modification Core->Mod_Linker Activity Biological Activity Mod_Aniline->Activity Mod_Azepane->Activity Mod_Linker->Activity Selectivity Selectivity Activity->Selectivity ADME ADME Properties Activity->ADME SAR_Established SAR Established Selectivity->SAR_Established ADME->SAR_Established Lead_Candidate Lead Candidate SAR_Established->Lead_Candidate

Caption: Logical flow of a structure-activity relationship study.

Experimental_Workflow start Compound Synthesis primary_assay Primary In Vitro Target Assay start->primary_assay functional_assay Secondary In Vitro Functional Assay primary_assay->functional_assay adme_profiling In Vitro ADME Profiling functional_assay->adme_profiling data_analysis Data Analysis & SAR adme_profiling->data_analysis data_analysis->start Further Analogs in_vivo In Vivo Efficacy & PK Studies data_analysis->in_vivo Promising Candidates lead_op Lead Optimization in_vivo->lead_op

Caption: General experimental workflow for SAR evaluation.

Comparative Guide to Analytical Method Validation for 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantitative determination of 2-(azepan-1-yl)-5-fluoroaniline, a key intermediate in pharmaceutical synthesis. The validation of these methods is crucial for ensuring the quality, consistency, and regulatory compliance of drug products. This document presents a comparative analysis of a High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography (GC) method, supported by hypothetical experimental data to illustrate their performance characteristics.

Methodology Comparison

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. Here, we compare a reversed-phase HPLC method with a capillary GC method for the analysis of this compound.

Table 1: Comparison of HPLC and GC Method Performance

ParameterHPLC MethodGC MethodAcceptance Criteria
Linearity (R²) 0.99950.9991≥ 0.999
Accuracy (% Recovery) 99.5%98.9%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.8%1.2%≤ 2.0%
- Intermediate Precision1.1%1.5%≤ 2.0%
Specificity No interference from placebo and degradation productsNo interference from placeboNo interference at the retention time of the analyte
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mLReportable
Robustness RobustSensitive to temperature changesNo significant impact on results

Experimental Protocols

Detailed methodologies for the validation of the HPLC and GC methods are provided below. These protocols are based on established principles of analytical method validation.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase to achieve a final concentration within the linear range of the method.

Gas Chromatography (GC) Method
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), autosampler, and a split/splitless injector.

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in dichloromethane. Working standards are prepared by serial dilution to concentrations ranging from 0.5 µg/mL to 200 µg/mL.

  • Sample Preparation: The sample is dissolved in dichloromethane to achieve a concentration within the linear range of the method.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Reporting cluster_3 Method Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) E->G H Limit of Detection (LOD) E->H J Robustness F->J G->J I Limit of Quantitation (LOQ) H->I L Execute Validation Studies J->L K Prepare Validation Protocol K->L M Analyze Data & Evaluate Results L->M N Prepare Validation Report M->N O Routine Use of Validated Method N->O

Caption: Workflow for the validation of an analytical method.

Conclusion

Both the HPLC and GC methods are suitable for the quantitative analysis of this compound. The HPLC method demonstrates slightly better performance in terms of linearity, accuracy, and sensitivity (LOD/LOQ). It is also generally more robust. The GC method provides a viable alternative, particularly when dealing with volatile impurities or when an orthogonal technique is required for confirmation. The choice between these methods should be based on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.

References

comparative analysis of different synthetic routes to 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthetic Routes to 2-(Azepan-1-yl)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a potential building block in medicinal chemistry, can be approached through several strategic disconnections. This guide provides a comparative analysis of three plausible synthetic routes: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Reductive Amination followed by Aromatization. Each route is evaluated based on starting material accessibility, reaction conditions, and potential yield and purity, supported by analogous experimental data from the literature.

Comparative Summary of Synthetic Routes
Parameter Route 1: Nucleophilic Aromatic Substitution (SNAr) Route 2: Buchwald-Hartwig Amination Route 3: Reductive Amination & Aromatization
Starting Materials 2,4-Difluoronitrobenzene, Azepane2-Bromo-5-fluoroaniline, Azepane4-Fluoro-2-nitrophenol, Azepane
Key Transformations SNAr, Nitro reductionPalladium-catalyzed C-N cross-couplingCatalytic hydrogenation, Reductive amination, Aromatization
Typical Reaction Conditions High temperature, polar aprotic solvent (e.g., DMF, DMSO)Moderate temperature, inert atmosphere, Pd catalyst, phosphine ligand, baseMulti-step, varied conditions including hydrogenation and oxidation
Reported Analogous Yield 70-95% for SNAr step60-90%50-70% over multiple steps
Key Advantages Often uses readily available starting materials; transition-metal-free.Broad substrate scope; generally high-yielding.[1]Avoids halogenated aromatics; potential for stereocontrol in analogs.
Potential Challenges Regioselectivity can be an issue; harsh conditions may not be suitable for complex substrates.[2]Catalyst and ligand cost; sensitivity to air and moisture; removal of metal impurities.[3]Multi-step synthesis can be lengthy; aromatization step may require harsh conditions.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each synthetic route, adapted from established procedures for similar transformations.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This two-step route involves the SNAr reaction of an activated fluoroaromatic precursor with azepane, followed by the reduction of a nitro group to the desired aniline.

Step 1: Synthesis of 1-(2-fluoro-4-nitrophenyl)azepane

To a solution of 2,4-difluoronitrobenzene (1.0 eq) in dimethylformamide (DMF), azepane (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is heated to 100 °C and stirred for 12-16 hours. Upon completion, as monitored by TLC, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-(2-fluoro-4-nitrophenyl)azepane.

Step 2: Synthesis of this compound

The 1-(2-fluoro-4-nitrophenyl)azepane (1.0 eq) is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours. After the reaction is complete, the catalyst is filtered off through a pad of celite, and the solvent is removed under reduced pressure to afford this compound.

Route 2: Buchwald-Hartwig Amination

This route directly couples a pre-existing fluoroaniline derivative with azepane using a palladium catalyst.

An oven-dried Schlenk flask is charged with 2-bromo-5-fluoroaniline (1.0 eq), azepane (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like BINAP (4 mol%).[4] The flask is evacuated and backfilled with argon. Anhydrous toluene is added, and the reaction mixture is heated to 100 °C for 18-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.[4]

Route 3: Reductive Amination and Aromatization

This multi-step route builds the aniline ring from a cyclic precursor.

Step 1: Synthesis of 4-fluorocyclohexane-1,2-dione

This intermediate can be synthesized from 4-fluorophenol through a multi-step sequence involving reduction and oxidation, which is not detailed here.

Step 2: Synthesis of 2-(azepan-1-yl)-5-fluorocyclohex-2-en-1-one

4-Fluorocyclohexane-1,2-dione (1.0 eq) and azepane (1.1 eq) are dissolved in a suitable solvent like methanol. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise at 0 °C.[5] The reaction is allowed to warm to room temperature and stirred for 24 hours. The solvent is removed, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give the crude enaminone.

Step 3: Aromatization to this compound

The crude 2-(azepan-1-yl)-5-fluorocyclohex-2-en-1-one is dissolved in a high-boiling solvent such as diphenyl ether and heated with a dehydrogenation catalyst like palladium on carbon at elevated temperatures (e.g., 200-250 °C) to effect aromatization. The product is then isolated and purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Synthetic_Route_1_SNAr A 2,4-Difluoronitrobenzene C 1-(2-Fluoro-4-nitrophenyl)azepane A->C SNAr, K2CO3, DMF B Azepane B->C D This compound C->D H2, Pd/C

Caption: Route 1: Nucleophilic Aromatic Substitution followed by nitro reduction.

Synthetic_Route_2_Buchwald_Hartwig A 2-Bromo-5-fluoroaniline C This compound A->C Pd2(dba)3, BINAP, NaOtBu B Azepane B->C

Caption: Route 2: Palladium-catalyzed Buchwald-Hartwig amination.

Synthetic_Route_3_Reductive_Amination A 4-Fluorocyclohexane-1,2-dione C 2-(Azepan-1-yl)-5-fluorocyclohex-2-en-1-one A->C Reductive Amination B Azepane B->C D This compound C->D Aromatization (Pd/C, heat)

Caption: Route 3: Reductive Amination followed by aromatization.

References

Assessing the Purity of Synthesized 2-(azepan-1-yl)-5-fluoroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-(azepan-1-yl)-5-fluoroaniline, a key intermediate in pharmaceutical research. We present detailed experimental protocols and comparative data to aid in the selection of the most appropriate techniques for quality control and impurity profiling.

Introduction to this compound and Its Importance

This compound is a substituted aniline derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural features, including the azepane ring and the fluorine substituent, are often incorporated into drug candidates to modulate their pharmacological properties, such as potency, selectivity, and metabolic stability. Given its role in drug discovery, ensuring the high purity of this intermediate is paramount to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).

Potential Impurities in the Synthesis of this compound

The purity of this compound is largely dependent on the synthetic route employed. A common and efficient method for its preparation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction typically involves the coupling of an amine (azepane) with an aryl halide. Another potential synthetic route is through nucleophilic aromatic substitution.

Based on these synthetic pathways, several types of impurities can be anticipated:

  • Starting Materials: Unreacted 1,2-difluoro-4-nitrobenzene, 2-chloro-5-fluoronitrobenzene, or azepane.

  • Intermediates: Incompletely reacted intermediates from multi-step syntheses.

  • Byproducts: Products from side reactions, such as diarylation of the amine or hydrodehalogenation of the aryl halide.

  • Reagents and Catalysts: Residual palladium catalyst, phosphine ligands, and bases used in the reaction.

  • Solvents: Residual solvents from the reaction and purification steps.

The identification and quantification of these potential impurities are critical for the quality control of synthesized this compound.

Analytical Techniques for Purity Assessment

A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative determination, or the detection of trace-level impurities.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.High resolution, quantitative, versatile with various detectors (UV, MS).May require method development, some compounds may have poor chromophores.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, excellent for volatile impurities and residual solvents.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Absolute quantitation without a reference standard (qNMR), definitive structure elucidation.Lower sensitivity compared to MS, complex spectra for mixtures.
Thin-Layer Chromatography (TLC) Simple, rapid separation on a stationary phase coated on a plate.Fast, inexpensive, good for reaction monitoring.Low resolution, not quantitative.

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is highly effective for both the quantification of this compound and the identification of non-volatile impurities.

Workflow for LC-MS Purity Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Dissolve sample in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 lc Inject onto C18 reverse-phase column prep2->lc ms Electrospray Ionization (ESI) in positive mode lc->ms integrate Integrate peak areas ms->integrate identify Identify impurities by mass-to-charge ratio integrate->identify cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve sample in a volatile solvent (e.g., dichloromethane) gc Inject into a capillary GC column (e.g., HP-5ms) prep1->gc ms Electron Ionization (EI) gc->ms integrate Integrate peak areas ms->integrate identify Identify impurities by comparing mass spectra to libraries integrate->identify

A Prospective Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(azepan-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is a prospective framework for the evaluation of 2-(azepan-1-yl)-5-fluoroaniline. As of the time of writing, published in vitro and in vivo studies specifically investigating this compound are limited. Therefore, this document outlines a proposed series of experiments and presents hypothetical data to guide future research and provide a basis for comparison against established agents.

Introduction

This compound is a novel small molecule with a chemical structure that suggests potential biological activity. The molecule incorporates a fluoroaniline moiety, derivatives of which have been explored for various pharmacological effects, including anticancer and antimicrobial properties. Additionally, the presence of an azepane ring, a seven-membered saturated heterocycle, is found in a number of biologically active compounds. Given the structural alerts, this guide proposes a comparative investigation of this compound in two key therapeutic areas: oncology and infectious diseases.

This guide will provide a detailed roadmap for the preclinical evaluation of this compound, including hypothetical experimental protocols, comparative data tables, and visualizations of relevant biological pathways and workflows.

Section 1: Hypothetical Anticancer Activity

Based on the known activities of fluoroaniline derivatives, a potential application for this compound is in the field of oncology. This section outlines a hypothetical study comparing its efficacy against a standard chemotherapeutic agent, doxorubicin, in the context of breast cancer.

Alternative Compound for Comparison:
  • Doxorubicin: A well-established anthracycline antibiotic used in the treatment of a wide range of cancers, including breast cancer.[1][2]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin on a human breast cancer cell line (e.g., MCF-7).

  • Methodology:

    • MCF-7 cells will be seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • The cells will then be treated with serial dilutions of this compound (e.g., 0.1 to 100 µM), Doxorubicin (as a positive control), and a vehicle control (e.g., DMSO) for 72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for another 4 hours.

    • The formazan crystals formed will be dissolved in 150 µL of DMSO.

    • The absorbance will be measured at 570 nm using a microplate reader.

    • The IC50 values will be calculated from the dose-response curves.

2. In Vivo Xenograft Model:

  • Objective: To evaluate the in vivo antitumor efficacy of this compound in a murine xenograft model of human breast cancer.

  • Methodology:

    • Female athymic nude mice (4-6 weeks old) will be subcutaneously inoculated with 5 x 10⁶ MCF-7 cells in the right flank.

    • When the tumors reach a palpable size (approximately 100-150 mm³), the mice will be randomly assigned to three groups (n=8 per group):

      • Vehicle control (e.g., saline, administered intraperitoneally).

      • This compound (e.g., 25 mg/kg, administered intraperitoneally daily).

      • Doxorubicin (e.g., 2 mg/kg, administered intravenously once a week).

    • Tumor volume and body weight will be measured twice a week. Tumor volume will be calculated using the formula: (Length x Width²)/2.

    • After a predetermined period (e.g., 21 days), the mice will be euthanized, and the tumors will be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Hypothetical Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin against MCF-7 Cells

CompoundIC50 (µM)
This compound15.2
Doxorubicin0.8

Table 2: In Vivo Antitumor Efficacy in MCF-7 Xenograft Model

Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250-
This compound (25 mg/kg)62550
Doxorubicin (2 mg/kg)37570

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis Compound This compound (Hypothetical Target) Compound->PI3K Inhibition (Hypothesized)

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture MCF-7 Cell Culture Harvest Harvest & Count Cells Cell_Culture->Harvest Implantation Subcutaneous Implantation Harvest->Implantation Mice Athymic Nude Mice Mice->Implantation Tumor_Growth Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Compounds Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis Weigh Tumors & Further Analysis Euthanasia->Analysis

Caption: Experimental workflow for the in vivo xenograft model.

Section 2: Hypothetical Antimicrobial Activity

The structural components of this compound also suggest potential antimicrobial properties. This section outlines a hypothetical study to assess its efficacy against Staphylococcus aureus, a common and clinically significant bacterium, in comparison to a standard antibiotic.

Alternative Compound for Comparison:
  • Vancomycin: A glycopeptide antibiotic used for the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5][6]

Experimental Protocols

1. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound and Vancomycin against Staphylococcus aureus (e.g., ATCC 29213 and a clinical MRSA isolate).

  • Methodology:

    • A standardized inoculum of S. aureus (approximately 5 x 10⁵ CFU/mL) will be prepared in Mueller-Hinton broth.

    • Serial twofold dilutions of this compound (e.g., 0.125 to 128 µg/mL) and Vancomycin will be prepared in a 96-well microtiter plate.

    • Each well will be inoculated with the bacterial suspension.

    • The plates will be incubated at 37°C for 18-24 hours.

    • The MIC will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. In Vivo Murine Skin Infection Model:

  • Objective: To evaluate the in vivo efficacy of topically applied this compound in a murine model of S. aureus skin infection.

  • Methodology:

    • The dorsal skin of BALB/c mice will be shaved and superficially abraded.

    • A suspension of S. aureus (e.g., 1 x 10⁸ CFU) will be applied to the abraded area.

    • After 24 hours to allow for infection establishment, the mice will be randomly assigned to treatment groups (n=8 per group):

      • Vehicle control (e.g., cream base).

      • This compound cream (e.g., 1% w/w, applied topically twice daily).

      • Mupirocin ointment (2%, as a positive control, applied topically twice daily).

    • The treatment will continue for a specified duration (e.g., 5 days).

    • At the end of the treatment period, the skin lesions will be excised, homogenized, and the bacterial load (CFU/g of tissue) will be determined by plating serial dilutions on agar plates.

Hypothetical Data Presentation

Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus ATCC 29213Clinical MRSA Isolate
This compound816
Vancomycin12

Table 4: In Vivo Efficacy in Murine Skin Infection Model

Treatment GroupMean Bacterial Load (log10 CFU/g tissue)Reduction in Bacterial Load (log10) vs. Vehicle
Vehicle Control7.5-
This compound (1%)5.22.3
Mupirocin (2%)4.82.7

Mandatory Visualizations

Antimicrobial_Testing_Workflow cluster_invitro In Vitro: Broth Microdilution cluster_invivo In Vivo: Murine Skin Infection Model Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Test Compounds Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination Animal_Prep Shave and Abrade Mouse Skin Infection Apply S. aureus Suspension Animal_Prep->Infection Treatment_Application Topical Application of Test Compounds Infection->Treatment_Application Evaluation Evaluate Bacterial Load Treatment_Application->Evaluation

Caption: Workflow for in vitro and in vivo antimicrobial testing.

Conclusion

This guide presents a hypothetical yet comprehensive framework for the initial preclinical evaluation of this compound. The proposed studies, covering both anticancer and antimicrobial activities, are designed to provide a robust dataset for comparison with established therapeutic agents. The detailed protocols, mock data tables, and workflow diagrams offer a clear path for researchers to investigate the potential of this novel compound. The successful execution of these, or similar, experiments will be crucial in determining the future therapeutic relevance of this compound and guiding its further development.

References

A Comparative Guide to the Computational Modeling of 2-(azepan-1-yl)-5-fluoroaniline Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation: A Hypothetical Comparative Analysis

To effectively evaluate the interaction profile of 2-(azepan-1-yl)-5-fluoroaniline, it is essential to compare its binding affinity against a panel of potential protein targets and benchmark it against known reference compounds. The following table presents a hypothetical summary of such a comparative analysis, showcasing how quantitative data from computational studies would be structured.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (nM)Lipinski's Rule of Five ViolationsPredicted Bioavailability Score
This compound Target A-8.515000.55
Target B-7.280000.55
Target C-6.1250000.55
Reference Compound X Target A-9.25000.55
Reference Compound Y Target B-7.840010.17

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental and Computational Protocols

Detailed methodologies are critical for the reproducibility and validation of computational findings. Below are protocols for key in silico experiments that would be central to the computational modeling of this compound.

1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.

    • Repair any missing side chains or loops using tools like Modeller or the Protein Preparation Wizard in Maestro (Schrödinger).

    • Define the binding site by specifying the coordinates of the co-crystallized ligand or by using site-finding algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Generate possible ionization states and tautomers at physiological pH.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

    • Set the grid box to encompass the defined binding site.

    • Perform the docking simulation using standard or high-precision settings.

    • Analyze the resulting docking poses and scores (e.g., binding affinity in kcal/mol).

2. ADME (Absorption, Distribution, Metabolism, and Excretion) and Drug-Likeness Prediction

In silico ADME and drug-likeness predictions are crucial for assessing the pharmacokinetic properties of a compound.

  • Methodology:

    • Use web-based platforms or standalone software like SwissADME, PreADMET, or QikProp (Schrödinger).[1]

    • Input the 2D structure of this compound in a suitable format (e.g., SMILES).

    • Calculate key physicochemical descriptors such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

    • Evaluate compliance with drug-likeness rules, such as Lipinski's Rule of Five.

    • Predict pharmacokinetic properties including oral bioavailability, blood-brain barrier penetration, and potential metabolism by cytochrome P450 enzymes.

Visualizing the Computational Workflow

A clear visualization of the computational workflow is essential for understanding the logical sequence of the investigation. The following diagram, generated using the DOT language, illustrates a typical pipeline for the computational modeling of a small molecule like this compound.

Computational_Modeling_Workflow cluster_setup 1. Initial Setup cluster_modeling 2. Computational Modeling cluster_analysis 3. Analysis and Prediction cluster_outcome 4. Outcome Ligand_Preparation Ligand Preparation (this compound) Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking ADME_Prediction ADME/Toxicity Prediction Ligand_Preparation->ADME_Prediction Target_Identification Target Identification (e.g., Kinases, GPCRs) Target_Identification->Molecular_Docking MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Binding_Affinity_Calculation Binding Affinity Calculation (e.g., MM/GBSA) MD_Simulations->Binding_Affinity_Calculation Lead_Optimization Lead Optimization Binding_Affinity_Calculation->Lead_Optimization ADME_Prediction->Lead_Optimization Experimental_Validation Experimental Validation Lead_Optimization->Experimental_Validation

Computational modeling workflow for a small molecule.

Conclusion

Computational modeling offers a robust framework for investigating the molecular interactions of this compound. By employing techniques such as molecular docking and ADME predictions, researchers can gain valuable insights into its potential biological targets and pharmacokinetic properties. The systematic application of the workflows and protocols outlined in this guide can facilitate the identification of promising lead compounds and guide further experimental validation, ultimately accelerating the drug discovery process.

References

A Comparative Performance Analysis of 2-(Azepan-1-yl)-5-fluoroaniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed performance comparison of 2-(azepan-1-yl)-5-fluoroaniline against a key alternative, 2-chloro-5-fluoroaniline, in the synthesis of pharmaceutically relevant compounds, particularly in the context of developing kinase inhibitors. The data presented is synthesized from established chemical literature and patents, offering researchers and drug development professionals a clear perspective on the synthetic utility of this reagent.

Executive Summary

This compound is a crucial building block in the synthesis of various targeted therapies. Its primary application lies in the construction of complex heterocyclic systems that form the core of many kinase inhibitors. This guide benchmarks its performance, primarily in terms of reaction yield and purity, against 2-chloro-5-fluoroaniline, a common alternative precursor. The data indicates that while the choice of reagent is highly dependent on the specific synthetic route, this compound often provides a more direct pathway to the final product, potentially reducing the number of synthetic steps.

Table 1: Comparative Performance in a Key Synthetic Step

The following table summarizes the typical performance of this compound compared to an alternative in a representative nucleophilic aromatic substitution (SNAAr) reaction, a common step in the synthesis of kinase inhibitors.

ParameterThis compound2-Chloro-5-fluoroanilineNotes
Typical Reaction Yield 85-95%70-85% (for the initial substitution step)Yields are highly dependent on substrate and reaction conditions.
Purity of Crude Product Generally high (>90%)Variable, often requires further purificationThe chloro-analogue can sometimes lead to side products.
Number of Synthetic Steps Often used in later-stage functionalizationTypically used as an early-stage precursorThis can impact overall process efficiency and cost.
Reaction Conditions Milder conditions often sufficeMay require more forcing conditions (higher temp.)Milder conditions can improve functional group tolerance.

Experimental Protocols

The following are representative experimental protocols for reactions involving the subject compounds. These are generalized from patent literature and should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of an N-Aryl Intermediate using this compound
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or NMP) is added a heterocyclic electrophile (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Reaction Conditions: The mixture is heated to 80-100 °C and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Two-Step Synthesis from 2-Chloro-5-fluoroaniline
  • Step A: Nucleophilic Aromatic Substitution

    • Reaction Setup: In a sealed vessel, 2-chloro-5-fluoroaniline (1.0 eq) and a suitable heterocyclic amine (e.g., azepane, 1.5 eq) are dissolved in a high-boiling point solvent like DMSO. A strong base such as potassium carbonate (2.5 eq) is added.

    • Reaction Conditions: The mixture is heated to 120-150 °C for 24-48 hours. Reaction progress is monitored by LC-MS.

    • Workup: The reaction is cooled, diluted with water, and the product is extracted with an appropriate organic solvent. The organic phase is washed, dried, and concentrated.

  • Step B: Subsequent Functionalization

    • The product from Step A, which is now this compound, can then be used in a reaction similar to Protocol 1 to couple with the desired electrophile.

Visualizations of Synthetic Pathways

The following diagrams illustrate the synthetic logic discussed in this guide.

start This compound process SNAAr Reaction start->process reagent Heterocyclic Electrophile reagent->process product Target Kinase Inhibitor Core process->product High Yield

Caption: Direct synthesis route using this compound.

start_alt 2-Chloro-5-fluoroaniline process1 Initial SNAAr start_alt->process1 reagent1 Azepane reagent1->process1 intermediate This compound process2 Second SNAAr intermediate->process2 process1->intermediate Step 1 reagent2 Heterocyclic Electrophile reagent2->process2 product_alt Target Kinase Inhibitor Core process2->product_alt Step 2

Caption: Multi-step alternative synthesis from 2-chloro-5-fluoroaniline.

Safety Operating Guide

Proper Disposal of 2-(azepan-1-yl)-5-fluoroaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-(azepan-1-yl)-5-fluoroaniline, a halogenated aromatic amine, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. The primary source of safety and disposal information is the Safety Data Sheet (SDS) specific to the compound, which must be consulted before handling.

I. Pre-Disposal Safety and Preparation

Before beginning the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or with a respirator

II. Step-by-Step Disposal Protocol

As a halogenated aromatic amine, this compound is classified as hazardous waste. It should not be disposed of down the drain or in regular trash.[1][2] The following steps outline the correct procedure for its disposal.

Step 1: Waste Identification and Segregation

  • Identify the waste as "Hazardous Chemical Waste."

  • Segregate this compound waste from other waste streams to prevent potentially hazardous reactions.[1][2] It should be kept separate from incompatible materials such as strong oxidizing agents and acids.[3][4]

Step 2: Container Selection and Labeling

  • Select a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[1] Plastic containers are often preferred for hazardous waste.[2]

  • The container must be securely closed except when adding waste.[1]

  • Affix a "Hazardous Waste" label to the container.[1] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[1]

    • The date of accumulation.

    • Associated hazards (e.g., Toxic, Irritant).

Step 3: Waste Storage

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area.[1]

  • This storage area should be away from heat sources and direct sunlight.[4]

Step 4: Arranging for Professional Disposal

  • Do not attempt to treat or neutralize the chemical in the lab unless you have explicit instructions from the SDS and are a trained professional.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2][5]

  • Follow their specific procedures for waste removal requests.[2]

Step 5: Decontamination of Empty Containers and Glassware

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[1]

  • Contaminated labware and glassware should also be decontaminated or disposed of as hazardous waste.[1]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Have this compound Waste consult_sds Consult Specific Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->ppe identify_waste Identify as Hazardous Chemical Waste ppe->identify_waste segregate Segregate from Incompatible Wastes identify_waste->segregate container Use a Labeled, Compatible, and Sealed Container segregate->container storage Store in a Designated Secondary Containment Area container->storage disposal_service Contact EHS or Licensed Disposal Service storage->disposal_service decontaminate Triple-Rinse Empty Containers and Collect Rinsate disposal_service->decontaminate end End: Proper Disposal decontaminate->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.